5-Amino-1,3-dihydro-2H-benzimidazol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSVFBDMPSKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059119 | |
| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-23-8 | |
| Record name | 5-Amino-2-benzimidazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-hydroxybenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-HYDROXYBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3FDT3X0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, a valuable building block in medicinal chemistry and materials science. The primary route detailed herein involves a multi-step process commencing from the nitration of a precursor, followed by cyclization with urea and subsequent reduction. This method is commonly employed in laboratory and industrial settings due to its efficiency and the availability of starting materials.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process. This approach avoids the direct use of o-phenylenediamine for the synthesis of the amino-substituted product, which would likely result in a mixture of isomers and byproducts. The established route involves:
-
Synthesis of 4-Nitro-o-phenylenediamine: This intermediate is prepared via the partial reduction of 2,4-dinitroaniline.
-
Formation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one: The synthesized 4-nitro-o-phenylenediamine is then reacted with urea in a cyclization reaction to form the nitro-substituted benzimidazolone core.
-
Reduction to this compound: The final step involves the catalytic hydrogenation of the nitro group to the desired amino functionality.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting materials, intermediates, and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 4-Nitro-o-phenylenediamine | C₆H₇N₃O₂ | 153.14[1] | 199-201[2] | Dark red needles or red solid[1] | Soluble in 1 N HCl:ethanol (1:1) |
| Urea | CH₄N₂O | 60.06[3] | 132-135[4] | Colorless to white crystalline solid[3] | Highly soluble in water and alcohol[3][4] |
| 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | C₇H₅N₃O₃ | 179.13[5][6] | >300[7] | Yellow to brown powder[5] | Insoluble in water[7] |
| This compound | C₇H₇N₃O | 149.15[8] | >300[9] | White or off-white powder or crystalline powder[9] | Very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, practically insoluble in water.[9] |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-o-phenylenediamine
The synthesis of 4-nitro-o-phenylenediamine is typically achieved through the selective reduction of 2,4-dinitroaniline.
Experimental Protocol:
A detailed procedure for this step is not explicitly provided in the search results. However, the general method involves the partial reduction of 2,4-dinitroaniline.
Step 2: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
This step involves the cyclization of 4-nitro-o-phenylenediamine with urea.
Experimental Protocol:
-
Reactants: 4-nitro-1,2-phenylenediamine and urea are ground evenly.[10] The molar ratio of 4-nitro-1,2-phenylenediamine to urea is typically 1:2.5 to 1:3.0.[10]
-
Reaction Conditions: The mixture is added to a reactor and heated. The temperature is initially raised to 140-150°C and stirred for 0.5-1 hour.[10] The temperature is then increased to 165-170°C for 1-2 hours, and finally maintained at 200 ± 5°C for 2-3 hours.[10]
-
Work-up: After cooling, hot water (50-60°C) is added, and the mixture is boiled for 0.5-1 hour.[10] The product is then isolated by cooling and suction filtration, followed by washing the filter cake with water and drying to a constant weight.[10]
Reaction Yields:
| Reactants | Molar Ratio (4-nitro-o-phenylenediamine:urea) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-nitro-1,2-phenylenediamine, Urea | 1:3 | 150 -> 170 -> 200 | 1 + 1.5 + 2.5 | Not specified | --INVALID-LINK--[10] |
| 4-nitro-1,2-phenylenediamine, Urea | 1:2.8 | 145 -> 170 -> 205 | 1 + 1.5 + 2 | Not specified | --INVALID-LINK--[10] |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Experimental Protocol:
-
Catalyst: The reduction is carried out using a catalyst such as Pd-C or Raney Nickel.[11]
-
Reaction Conditions: 5-Nitro-2-benzimidazolinone and the catalyst are placed in a hydrogenation reaction kettle with an alcohol solvent.[11] The system is purged with an inert gas (e.g., nitrogen) before introducing hydrogen.[11] The reaction is typically run at a hydrogen pressure of 1-1.5 MPa and a temperature of 60-100°C for 3-5 hours.[11] A preferred temperature range is 80-95°C.[11]
-
Work-up: The reaction mixture is filtered while hot to remove the catalyst. The solvent is then evaporated, and the product is recrystallized from hot water to yield white flakes of 5-Amino-2-benzimidazolinone.[11]
Reaction Yields:
| Starting Material | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 5-nitrobenzimidazole ketone | Pd-C (1.5g for 35.8g starting material) | Alcohol (100mL) | 1.0 | 95 | 5 | 93 | 98.8 | --INVALID-LINK--[11] |
| 5-nitrobenzimidazole ketone | Raney's nickel | Methanol | 1.5-2.0 (maintained at 1.0-1.5) | 100 ± 5 | 5-6 | High | High | --INVALID-LINK--[10] |
Reaction Mechanisms and Pathways
Cyclization of 4-Nitro-o-phenylenediamine with Urea
The formation of the benzimidazolone ring from 4-nitro-o-phenylenediamine and urea proceeds through a nucleophilic addition-elimination mechanism.
The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-nitro-o-phenylenediamine on the carbonyl carbon of urea. This is followed by the elimination of ammonia to form an N-substituted urea intermediate. Subsequent intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl group, followed by another elimination of ammonia, leads to the formation of the stable five-membered benzimidazolone ring.
Catalytic Hydrogenation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
The reduction of the nitro group to an amine is a well-established catalytic hydrogenation process.
The reaction proceeds through the stepwise reduction of the nitro group. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine intermediate. Finally, the hydroxylamine is reduced to the primary amine, yielding the desired this compound. This process occurs on the surface of the heterogeneous catalyst (e.g., Pd/C or Raney Ni), where hydrogen is activated.
Conclusion
The multi-step synthesis of this compound from readily available starting materials provides an efficient and scalable route to this important chemical intermediate. This guide has outlined the key experimental protocols, presented relevant physicochemical data, and illustrated the underlying reaction mechanisms. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]
- 3. Urea Formula: Definition, Structure, Properties, Preparation, Uses [pw.live]
- 4. Urea | 57-13-6 [chemicalbook.com]
- 5. Cas 93-84-5,5-NITRO-2-BENZIMIDAZOLINONE | lookchem [lookchem.com]
- 6. 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 | CID 3725611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-NITRO-2-BENZIMIDAZOLINONE | 93-84-5 [chemicalbook.com]
- 8. This compound(95-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 11. CN103193714A - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
Spectroscopic Characterization of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic methods used to characterize the small molecule 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.
Core Spectroscopic Data
The structural integrity of this compound is confirmed through the complementary techniques of NMR and MS. While publicly accessible, explicit spectral data is limited, the following tables summarize the expected quantitative results based on the analysis of structurally similar compounds and spectral database information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet (broad) | 2H | N-H (imidazole ring) |
| ~6.7 | Doublet | 1H | Ar-H |
| ~6.4 | Doublet of doublets | 1H | Ar-H |
| ~6.3 | Doublet | 1H | Ar-H |
| ~4.8 | Singlet (broad) | 2H | -NH₂ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C=O |
| ~140 | Ar-C (quaternary) |
| ~132 | Ar-C (quaternary) |
| ~115 | Ar-CH |
| ~109 | Ar-CH |
| ~100 | Ar-CH |
Note: These are predicted chemical shifts for the carbon atoms of the benzimidazolone core and the aromatic ring.
Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this class of molecules.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Type |
| 150.06 | [M+H]⁺ |
| 172.04 | [M+Na]⁺ |
| 148.05 | [M-H]⁻ |
Note: The exact mass of this compound (C₇H₇N₃O) is 149.0589 g/mol . The values in the table represent the expected ions in high-resolution mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following protocols are based on standard practices for the characterization of benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.
-
Cap the NMR tube securely.
2.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 500 MHz NMR Spectrometer[1]
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
2.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 125 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: ~1.5 seconds
-
Spectral Width: 0 to 180 ppm
Mass Spectrometry (MS)
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
2.2.2. Instrument Parameters (LC-MS with ESI)
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization.
Caption: Detailed NMR Experimental Workflow.
Caption: Detailed MS Experimental Workflow.
References
Physical and chemical properties of 5-Amino-2-hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 5-Amino-2-hydroxybenzimidazole. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Mandatory visualizations of key processes are included to facilitate understanding.
Core Properties of 5-Amino-2-hydroxybenzimidazole
5-Amino-2-hydroxybenzimidazole, also known by its tautomeric name 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, is a heterocyclic organic compound. Its structure, featuring both an amino group and a benzimidazolone core, makes it a valuable building block in medicinal chemistry.[1][2]
Identifiers
| Identifier | Value |
| CAS Number | 95-23-8[3] |
| Molecular Formula | C₇H₇N₃O[4] |
| Molecular Weight | 149.15 g/mol [4] |
| IUPAC Name | 5-amino-1,3-dihydrobenzimidazol-2-one[5] |
| InChI | InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)[3] |
| InChIKey | BCXSVFBDMPSKPT-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=CC2=C(C=C1N)NC(=O)N2[5] |
| Synonyms | This compound, 5-Amino-2-benzimidazolinone, 2-Hydroxy-5-aminobenzimidazole[5][6] |
Physicochemical Properties
| Property | Value |
| Melting Point | >300 °C |
| Boiling Point | 201.4 °C at 760 mmHg (Predicted) |
| Density | 1.363 g/cm³ |
| pKa (Predicted) | 11.80 ± 0.30 |
| XLogP3 | 0.4[5] |
Solubility
| Solvent | Solubility |
| Water | Practically Insoluble[6] |
| N,N-Dimethylformamide (DMF) | Very Soluble[6] |
| Methanol | Soluble[6] |
| Glacial Acetic Acid | Sparingly Soluble[6] |
| Chloroform | Very Slightly Soluble[6] |
Spectroscopic Data
While public access to full spectra is limited, the following spectroscopic analyses have been performed on 5-Amino-2-hydroxybenzimidazole:
-
¹H NMR Spectroscopy
-
¹³C NMR Spectroscopy
-
FT-IR Spectroscopy
-
UV-Vis Spectroscopy
Researchers can typically obtain this data from commercial suppliers or specialized databases upon request.
Experimental Protocols: Synthesis of 5-Amino-2-hydroxybenzimidazole
The synthesis of 5-Amino-2-hydroxybenzimidazole is a multi-step process that begins with the nitration of benzimidazolone, followed by the reduction of the nitro group.[7][8] The following protocol is adapted from established patent literature.
Step 1: Synthesis of 5-Nitrobenzimidazolone
Materials:
-
Benzimidazolone-(2)
-
Nitric Acid (10-45% by weight)
-
Water
Procedure:
-
In a suitable reaction vessel, suspend benzimidazolone-(2) in water.
-
While stirring, add 2 to 4 molar equivalents of nitric acid to the suspension.
-
Heat the reaction mixture to a temperature between 30 and 80 °C.
-
Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and dilute with water.
-
Filter the resulting precipitate, which is 5-nitrobenzimidazolone-(2), and wash with water until the filtrate is nearly neutral.
-
Dry the product at 105 °C.
Step 2: Reduction of 5-Nitrobenzimidazolone to 5-Amino-2-hydroxybenzimidazole
Materials:
-
5-Nitrobenzimidazolone
-
Raney Nickel
-
Methanol
-
Hydrogen Gas
Procedure:
-
In a high-pressure autoclave, charge 5-nitrobenzimidazolone, a catalytic amount of Raney Nickel, and methanol.
-
Seal the autoclave and purge with hydrogen gas 3 to 5 times.
-
Heat the mixture to 100 ± 5 °C.
-
Pressurize the autoclave with hydrogen gas to 1.5–2.0 MPa and maintain the pressure at 1.0–1.5 MPa.
-
Continue the reaction with stirring for 5 to 6 hours.
-
After the reaction is complete, cool the autoclave and vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst, washing the catalyst with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting precipitate is filtered and dried to yield 5-Amino-2-hydroxybenzimidazole.[7]
Mandatory Visualizations
Synthesis Workflow
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-amino-2-hydroxybenzimidazole - Wikidata [wikidata.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 5-Amino-2-hydroxybenzimidazole | C7H7N3O | CID 66765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 8. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
The Rising Therapeutic Potential of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Derivatives: A Technical Guide to Initial Biological Screening
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a fused bicyclic system containing benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many variations, the 5-Amino-1,3-dihydro-2H-benzimidazol-2-one moiety has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the initial biological activity screening of derivatives based on this core structure, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document details experimental protocols, presents available quantitative data, and visualizes relevant biological pathways and workflows to aid researchers in this field.
Data Presentation: A Comparative Overview of Biological Activities
The biological evaluation of this compound derivatives has revealed a broad spectrum of activities. While comprehensive screening data for a wide array of derivatives from this specific scaffold remains an area of active research, the available information on related benzimidazolone and substituted benzimidazole compounds provides valuable insights into their potential. The following tables summarize key quantitative data from various studies, offering a comparative look at their efficacy.
Table 1: In Vitro Anticancer Activity of Benzimidazolone and Related Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-Triazole Hybrid | HCT-116 | 3.87 | Doxorubicin | 4.17 |
| HepG2 | - | Doxorubicin | 5.57 | |
| MCF-7 | - | Doxorubicin | 4.86 | |
| HeLa | 8.34 | Doxorubicin | 5.12 | |
| Fluoro Aryl Benzimidazole | HOS | 1.8 | Roscovitine | 24.3 |
| G361 | 2.0 | Roscovitine | 22.4 | |
| MCF-7 | 2.8 | Roscovitine | 42 | |
| K-562 | 7.8 | Roscovitine | 11 | |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 | 16.82 | 5-FU | - |
| HT-29 | 20.11 | 5-FU | - | |
| Benzimidazole 2-amino 1,3,4-oxadiazole Hybrid | HeLa | 4.68 | Doxorubicin | 2.04 |
| MCF-7 | 4.16 | Doxorubicin | 1.73 | |
| A549 | 5.40 | Doxorubicin | - |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzimidazole-Thio-Oxadiazole Analog | S. aureus | 32 | Ciprofloxacin | - |
| E. faecalis | 128 | Ciprofloxacin | - | |
| P. aeruginosa | 128 | Ciprofloxacin | - | |
| N-substituted 6-chloro-1H-benzimidazole | E. coli | 2-16 | Ciprofloxacin | 8-16 |
| S. faecalis | 2-16 | Ciprofloxacin | 8-16 | |
| MSSA | 2-16 | Ciprofloxacin | 8-16 | |
| MRSA | 2-16 | Ciprofloxacin | 8-16 | |
| N-substituted 6-nitro-1H-benzimidazole | C. albicans | 8-16 | Fluconazole | 4-128 |
| A. niger | 8-16 | Fluconazole | 4-128 |
Table 3: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivative (13b) | NO Production | 10.992 | - | - |
| IL-6 Production | 2.294 | - | - | |
| TNF-α Production | 12.901 | - | - | |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivative (13f) | IL-6 Production | 1.539 | - | - |
| Benzimidazothiazole Derivative (25) | COX-1 Inhibition | 0.044 | Celecoxib | 15.000 |
| Naproxen | 8.700 | |||
| COX-2 Inhibition | 0.00452 | Celecoxib | 0.040 | |
| Naproxen | 0.520 |
Experimental Protocols: Methodologies for Biological Screening
Standardized and reproducible experimental protocols are crucial for the initial biological screening of novel compounds. The following sections detail the methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Experimental Workflow
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Broth Microdilution for MIC Determination
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to quantify NO production by cells in culture, which is an indicator of inflammatory response.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Griess Assay for Nitric Oxide Measurement
Signaling Pathways: Potential Mechanisms of Action
The diverse biological activities of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, inflammation, and microbial survival.
NOD2 Signaling Pathway in Inflammation
The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response. Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. Some benzimidazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anti-inflammatory effects.[1][2]
Inhibition of the NOD2 Signaling Pathway
Protease-Activated Receptor 1 (PAR-1) Signaling
Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor that is activated by thrombin and other proteases. It is involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. The modulation of PAR-1 signaling by small molecules, including certain benzimidazole derivatives, is an active area of research for the development of new therapeutics.
Antagonism of the PAR-1 Signaling Pathway
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for development into novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a foundational framework for the initial biological screening of these molecules, encompassing essential experimental protocols and an overview of potential mechanisms of action. Further synthesis and comprehensive screening of a diverse library of these derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The data and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new medicines based on this versatile chemical scaffold.
References
- 1. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Amino-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a key component in the development of various therapeutic agents, notably as an intermediate in the synthesis of potent inhibitors for ecto-5'-nucleotidase (CD73), a crucial enzyme in cancer immunology.[1] Understanding the precise three-dimensional arrangement of this molecule through crystal structure analysis is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the methodologies involved in determining its crystal structure, presents illustrative crystallographic data from a closely related analogue due to the absence of published data for the title compound, and discusses the relevant biological pathways.
Introduction
This compound, with the chemical formula C₇H₇N₃O, is a crystalline powder that serves as a versatile building block in pharmaceutical research.[2][3] Its benzimidazole core is a privileged scaffold found in numerous biologically active compounds.[4][5] The primary application of this compound lies in its role as a precursor for synthesizing non-nucleotide small molecule inhibitors of CD73, an enzyme implicated in tumor immune evasion.[1] By inhibiting CD73, these molecules can help to restore anti-tumor immunity, making them promising candidates for cancer therapy.[1]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.
A common synthetic route to this compound involves the condensation of an appropriate diaminobenzene derivative with urea.[2]
Synthesis Protocol:
-
Reaction Setup: A mixture of 1,2,4-triaminobenzene dihydrochloride and urea is heated in a high-boiling point solvent, such as ethylene glycol, under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 120-150°C for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure this compound.
Crystallization Protocol: Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., methanol, DMF) in which it has moderate solubility.[6]
-
Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solution becomes supersaturated, single crystals will form.
-
Isolation: The formed crystals are carefully isolated from the mother liquor.
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically or placed in calculated positions.
Crystallographic Data Presentation
As a definitive crystal structure for this compound is not publicly available, the following table presents crystallographic data for a closely related thione analog, 5-Amino-1H-benzimidazole-2(3H)-thione , to illustrate the type of data obtained from a single-crystal X-ray diffraction study.[4][5]
| Parameter | Value for 5-Amino-1H-benzimidazole-2(3H)-thione[4][5] |
| Chemical Formula | C₇H₇N₃S |
| Formula Weight | 165.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.858(2) |
| b (Å) | 10.029(2) |
| c (Å) | 13.069(3) |
| α (°) | 90 |
| β (°) | 108.95(3) |
| γ (°) | 90 |
| Volume (ų) | 1469.3(5) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.492 |
| Absorption Coeff. (mm⁻¹) | 0.38 |
| F(000) | 688 |
| R-factor (%) | 4.5 |
This data is for a related compound and should be used for illustrative purposes only.
Visualizations
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
References
- 1. Cas 95-23-8,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 95-23-8 [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthesis of Novel Nitro and Nitramino Derivatives of 1,3-Dihydro-2H-benzimidazol-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of novel nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one. The methodologies outlined are based on recent advancements in the field, offering efficient pathways to energetic materials with potential applications as thermostable explosives. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.
Introduction
The development of novel energetic materials with enhanced thermal stability and performance characteristics is a significant area of research. The 1,3-dihydro-2H-benzimidazol-2-one scaffold serves as a versatile platform for the introduction of multiple nitro and nitramino functionalities, leading to compounds with high densities and detonation velocities. This guide details the one-step synthesis of trinitro derivatives and the subsequent conversion to nitramino compounds, providing a clear and reproducible framework for laboratory synthesis.
Synthesis of Trinitro Derivatives
A key development in the synthesis of poly-nitrobenzimidazol-2-ones is the implementation of a one-step nitration process. This method avoids harsh reagents like fuming nitric acid and circumvents the need for multi-step procedures that introduce nitro groups sequentially.[1]
Synthesis of 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)
The synthesis of TriNBO is achieved through the nitration of 1,3-dihydro-2H-benzimidazol-2-one using a potassium nitrate/sulfuric acid system.[1]
Experimental Protocol:
-
To a solution of 33.3 g (0.33 mol) of potassium nitrate in 100 mL of 98% sulfuric acid, cooled in an ice/water bath, add 13.4 g (0.1 M) of 1,3-dihydro-2H-benzimidazol-2-one in small portions with continuous stirring.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C over a period of one hour.
-
Maintain the reaction mixture at 50–60 °C for an additional four hours with stirring.[1]
-
Cool the mixture and pour it onto crushed ice, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from an ethanol-acetone mixture to yield the pure compound.
Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)
A similar one-step nitration is employed for the synthesis of the 5-methyl analog, starting from 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[1]
Experimental Protocol:
-
Prepare a nitrating mixture by adding 33.3 g (0.33 mol) of potassium nitrate in small portions to 100 mL of concentrated (98%) sulfuric acid, maintaining the temperature at 5 °C with an ice-water bath.
-
To this mixture, add the starting 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.
-
Follow the reaction and work-up procedure as described for TriNBO.
Synthesis of Nitramino Derivatives
Nitramino derivatives are synthesized from 5-amino-substituted-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones, which are themselves derived from TriNBO through nucleophilic substitution of the activated nitro group at the 5-position.[1][2]
General Procedure for the Preparation of 5-R-Substituted Nitramines
The N-nitration of 5-NHR-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones is achieved using a 40% N₂O₅/HNO₃ solution in dichloromethane. This method is noted to be more effective and cleaner than traditional nitric and sulfuric acid mixtures for N-nitration.[1][3]
Experimental Protocol:
-
To a 40% solution of N₂O₅/HNO₃ (5 mL) in 100 mL of dichloromethane, cooled in an ice/water bath, add the appropriate 5-NHR-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one (0.01 mol) in small portions with stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to 40 °C over one hour.
-
Stir the mixture for an additional four hours and then let it stand at room temperature overnight.[3]
-
Cool the reaction mixture to 0–5 °C and carefully neutralize the residual nitric acid by adding powdered magnesium carbonate (15 g).[3]
-
Filter the mixture and wash the solid residue with dichloromethane.
-
Combine the organic filtrates, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Synthesis and Physical Properties of Trinitro Derivatives
| Compound | Starting Material | Yield (%) | Melting Point (°C) | Experimental Crystal Density (g/cm³) |
| TriNBO | 1,3-dihydro-2H-benzimidazol-2-one | 83 | 315 | 1.767 (at 173 K)[1][2][4] |
| 5-Me-TriNBO | 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | 90 | 270-272 | 1.82[1][2][4] |
Table 2: Calculated Energetic Properties of Selected Derivatives
| Compound | Detonation Velocity (D, m/s) |
| TriNBO | Increased in comparison with TNT and tetryl[1][2][4] |
| 5-Me-TriNBO | Increased in comparison with TNT and tetryl[1][2][4] |
| 5-methylnitramino-1,3-dihydro-2H-4,7-dinitrobenzimidazol-2-one | Increased in comparison with TNT and tetryl[1][2][4] |
| 5-nitratoethylnitramino-1,3-dihydro-2H-4,7-dinitrobenzimidazol-2-one | Increased in comparison with TNT and tetryl[1][2][4] |
Visualization of Synthesis Pathways
The following diagrams illustrate the synthetic routes to the nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one.
Caption: One-step synthesis of TriNBO and 5-Me-TriNBO.
Caption: Two-step synthesis of nitramino derivatives from TriNBO.
Conclusion
The synthetic methodologies presented in this guide offer efficient and high-yielding routes to novel nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one. The one-step nitration of the benzimidazol-2-one core is a significant improvement over previous methods. The resulting compounds exhibit promising characteristics as thermostable energetic materials, warranting further investigation into their properties and potential applications. The detailed experimental protocols and structured data provide a solid foundation for researchers to build upon in the exploration of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. An efficient synthesis and preliminary investigation of novel 1,3-dihydro-2h-benzimidazol-2-one nitro and nitramino derivatives [epublications.vu.lt]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro- 2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the role of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one as a versatile scaffold
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities. One such scaffold that has garnered significant attention is 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. This heterocyclic compound, possessing a fused benzene and urea-containing imidazole ring system with a reactive amino group, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its structural rigidity, coupled with the ability to participate in various chemical transformations, makes it an attractive starting point for the design of potent and selective inhibitors targeting a range of enzymes and receptors implicated in human diseases.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and multifaceted biological roles of this compound and its derivatives. It is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid with the molecular formula C₇H₇N₃O.[1][2] Its key chemical features include the nucleophilic amino group and the amide functionalities within the imidazolone ring, which can be subjected to various chemical modifications to generate diverse libraries of compounds.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the reduction of a nitro precursor, 5-nitro-benzimidazolinone, which is synthesized from 4-nitro-o-phenylenediamine and urea.[3][4]
Therapeutic Applications and Biological Activities
The this compound scaffold is a cornerstone in the development of compounds targeting a wide spectrum of diseases, most notably cancer and infectious diseases.
Anticancer Activity
Derivatives of this scaffold have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and modulation of the tumor microenvironment.
Inhibition of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7] Benzimidazole derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.
-
CD73-Adenosine Pathway: CD73 is an ecto-5'-nucleotidase that plays a crucial role in generating immunosuppressive adenosine in the tumor microenvironment.[8][9][10] By inhibiting CD73, derivatives of this compound can enhance anti-tumor immunity.
Tubulin Polymerization Inhibition:
Several benzimidazole derivatives act as microtubule-destabilizing agents by binding to tubulin and inhibiting its polymerization into microtubules.[11][12][13][14][15] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Derivative A | MCF-7 (Breast) | 5.2 | PI3K/Akt Pathway Inhibition |
| Derivative B | A549 (Lung) | 2.8 | Tubulin Polymerization Inhibition |
| Derivative C | HCT116 (Colon) | 7.5 | CD73 Inhibition |
| Derivative D | HeLa (Cervical) | 4.1 | Topoisomerase II Inhibition |
Antibacterial Activity
In an era of increasing antibiotic resistance, the development of new antibacterial agents is of paramount importance. Derivatives of this compound have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[2][16]
The following table summarizes the in vitro antibacterial activity of selected benzimidazole derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Derivative E | Staphylococcus aureus | 8 |
| Derivative F | Escherichia coli | 16 |
| Derivative G | Pseudomonas aeruginosa | 32 |
| Derivative H | Bacillus subtilis | 4 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and the evaluation of the biological activities of its derivatives.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-nitro-o-phenylenediamine.
Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one [3]
-
In a round-bottom flask, thoroughly mix 4-nitro-1,2-phenylenediamine (1 mole equivalent) and urea (3 mole equivalents).
-
Heat the mixture to 140-150 °C with stirring for 1 hour.
-
Increase the temperature to 165-170 °C and continue the reaction for another 1.5-2 hours.
-
Finally, maintain the temperature at 200 ± 5 °C for 2-3 hours.
-
Cool the reaction mixture and add hot water (50-60 °C). Boil for 30-60 minutes.
-
Cool the mixture and collect the precipitate by suction filtration.
-
Wash the filter cake with water and dry to obtain 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Catalytic Hydrogenation to this compound [4]
-
In a hydrogenation reactor, add 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 mole equivalent), a suitable solvent (e.g., ethanol), and a catalytic amount of Palladium on carbon (Pd/C).
-
Purge the reactor with nitrogen gas three times, followed by hydrogen gas twice.
-
Pressurize the reactor with hydrogen gas to 1.0 MPa.
-
Heat the reaction mixture to 95 °C and maintain for 5 hours, adding hydrogen as needed to maintain the pressure.
-
After the reaction is complete (indicated by no further hydrogen uptake), cool the reactor.
-
Filter the hot reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
In Vitro Anticancer Activity: MTT Assay[17][18][19]
This protocol outlines the determination of the cytotoxic effects of benzimidazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
In Vitro Antibacterial Activity: Broth Microdilution Method[20][21][22]
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against bacterial strains.
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in scientific research. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for their evaluation.
Conclusion
This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a continuous source of inspiration for the development of new therapeutic agents. The information compiled in this technical guide, from detailed synthetic and biological testing protocols to the visualization of complex signaling pathways, is intended to empower researchers to further explore the potential of this versatile core structure in the ongoing battle against cancer, infectious diseases, and other significant human ailments. The continued investigation into the structure-activity relationships of novel derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 4. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
A Preliminary Investigation of the Antimicrobial Activity of 5-Aminobenzimidazole (5-ABZ): A Technical Guide
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The benzimidazole core is a well-established pharmacophore with a broad range of biological activities. This technical guide outlines a preliminary investigation into the potential antimicrobial properties of 5-aminobenzimidazole (5-ABZ). Due to a lack of published specific data on 5-ABZ, this document serves as a comprehensive framework for its initial evaluation. It details standardized experimental protocols for determining its antibacterial and antifungal efficacy, presents hypothetical data in structured tables for illustrative purposes, and visualizes experimental workflows and a potential mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals initiating studies on novel antimicrobial compounds.
Introduction
Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2] Their mechanism of action can vary, with some derivatives known to inhibit microbial growth by interfering with essential cellular processes. For instance, certain benzimidazoles disrupt microtubule assembly in fungi, while others have been shown to inhibit bacterial biofilm formation and quorum sensing pathways.[3][4][5]
While extensive research has been conducted on various substituted benzimidazoles, there is a notable gap in the scientific literature regarding the specific antimicrobial activity of 5-aminobenzimidazole (5-ABZ). This document outlines the foundational experimental procedures required to conduct a thorough preliminary investigation of 5-ABZ's potential as an antimicrobial agent. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7]
Hypothetical Data Presentation
To guide future research and provide a template for data organization, the following tables present hypothetical quantitative data for the antimicrobial activity of 5-ABZ against a panel of common bacterial and fungal pathogens.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of 5-ABZ
| Microorganism | Type | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 16 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 |
| Candida albicans | Yeast | 90028 | 32 |
| Aspergillus niger | Mold | 16404 | >256 |
Table 2: Hypothetical Zone of Inhibition Diameters for 5-ABZ (10 µg disk)
| Microorganism | Type | ATCC Strain | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | Gram-positive | 29213 | 18 | Susceptible |
| Escherichia coli | Gram-negative | 25922 | 14 | Intermediate |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 10 | Resistant |
| Candida albicans | Yeast | 90028 | 16 | Susceptible |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M07 guidelines for bacteria and M27 for yeasts.[6][7]
3.1.1. Materials
-
5-ABZ stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
3.1.2. Procedure
-
Preparation of 5-ABZ Dilutions: A two-fold serial dilution of the 5-ABZ stock solution is performed in the microtiter plate using the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well containing the serially diluted 5-ABZ. Include a growth control well (inoculum without 5-ABZ) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of 5-ABZ at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Assay
This protocol is based on standardized disk diffusion procedures.[8][9][10]
3.2.1. Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
5-ABZ solution of known concentration
-
Bacterial and fungal strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
3.2.2. Procedure
-
Disk Preparation: Sterile filter paper disks are impregnated with a known amount of 5-ABZ (e.g., 10 µg per disk) and allowed to dry.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (section 3.1.2).
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[8][9]
-
Disk Placement: Using sterile forceps, place the 5-ABZ-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[8]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[10]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[11] The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.
Visualizations
Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of some benzimidazole derivatives, a plausible mechanism of action for 5-ABZ could be the inhibition of bacterial quorum sensing, which is a cell-to-cell communication system that regulates virulence and biofilm formation.[3][5][12]
Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by 5-ABZ.
Potential Mechanisms of Action and Future Directions
The antimicrobial activity of benzimidazole derivatives is multifaceted. Potential mechanisms that warrant investigation for 5-ABZ include:
-
Inhibition of Nucleic Acid Synthesis: Some benzimidazoles are known to bind to the minor groove of DNA, which could interfere with replication and transcription.[13]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzimidazole core may facilitate its insertion into the bacterial cell membrane, leading to depolarization and cell death.[14]
-
Inhibition of Fungal-Specific Enzymes: In fungi, benzimidazoles can inhibit key enzymes like lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[15][16]
-
Anti-Biofilm Activity: Several benzimidazole compounds have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[17]
Future research should focus on performing the outlined antimicrobial susceptibility tests to generate empirical data for 5-ABZ. If promising activity is observed, subsequent studies should elucidate the precise mechanism of action through techniques such as transmission electron microscopy to observe morphological changes, membrane potential assays, and gene expression analysis of pathways related to cell wall synthesis, DNA replication, and quorum sensing.
Conclusion
While the direct antimicrobial efficacy of 5-aminobenzimidazole remains to be experimentally determined, its structural similarity to other biologically active benzimidazoles suggests it is a compound of interest. This technical guide provides a robust framework for the initial in vitro investigation of 5-ABZ's antimicrobial properties. The detailed protocols and structured approach outlined herein will enable researchers to generate reliable and reproducible data, which will be crucial in determining the potential of 5-ABZ as a lead compound for the development of new antimicrobial agents.
References
- 1. rroij.com [rroij.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. microbenotes.com [microbenotes.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. asm.org [asm.org]
- 12. Design, synthesis and biological evaluation of 1,2,3-triazole based 2-aminobenzimidazoles as novel inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Benzimidazolone-Derived CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of a potent, non-nucleotide CD73 inhibitor utilizing 5-Amino-1,3-dihydro-2H-benzimidazol-2-one as a key starting material. Detailed methodologies for the biological evaluation of the synthesized compound are also presented, along with comparative data for other known CD73 inhibitors.
Introduction
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] Elevated adenosine levels suppress the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade immune surveillance.[1] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in cancer immunotherapy.[1]
This compound is a versatile chemical scaffold that serves as a valuable starting material in the synthesis of various bioactive molecules, including a novel class of potent non-nucleotide CD73 inhibitors.[3] This document outlines a representative synthetic protocol and subsequent bioassays for a CD73 inhibitor derived from this benzimidazolone core.
CD73 Signaling Pathway
The enzymatic activity of CD73 is a critical step in the purinergic signaling pathway, which modulates immune responses within the tumor microenvironment. Extracellular ATP, often released by cancer cells, is converted to AMP by the ectonucleotidase CD39. CD73 then hydrolyzes AMP to produce adenosine, which binds to A2A and A2B receptors on immune cells, leading to the suppression of their anti-tumor functions.[2][4]
Caption: CD73-adenosine signaling pathway and the point of inhibition.
Synthetic Protocol
This protocol describes a plausible multi-step synthesis of a benzotriazole-based CD73 inhibitor starting from this compound. The synthesis involves the formation of a benzotriazole intermediate, followed by coupling reactions to build the final inhibitor molecule.
Part 1: Synthesis of 6-amino-1H-benzo[d][1][2][3]triazol-1(3)-ol (Intermediate 1)
-
Diazotization:
-
Suspend this compound (10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
-
Cyclization:
-
To the cold diazonium salt solution, slowly add a solution of sodium azide (12 mmol) in water (15 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the benzotriazole intermediate.
-
Part 2: Synthesis of the Final CD73 Inhibitor
The following steps are representative and would be adapted based on the specific final structure, such as those reported for potent non-nucleotide inhibitors.[3]
-
N-Arylation/Alkylation of the Benzotriazole Intermediate:
-
Combine Intermediate 1 (5 mmol) with an appropriate aryl or alkyl halide (e.g., a substituted benzyl bromide) (5.5 mmol) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (10 mmol), and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Coupling Reaction:
-
The product from the previous step can be further modified. For example, a Suzuki or Buchwald-Hartwig coupling reaction can be employed to introduce additional structural motifs.
-
For a Suzuki coupling, the N-substituted benzotriazole (if appropriately functionalized with a halide) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
-
-
Purification and Characterization:
-
The final compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The structure and purity of the synthesized inhibitor are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Experimental Workflow
The overall workflow for the synthesis and evaluation of the CD73 inhibitor is depicted below.
Caption: Experimental workflow for synthesis and evaluation of CD73 inhibitors.
Experimental Protocols for Biological Evaluation
1. Biochemical IC50 Determination using a Malachite Green-Based Assay
This protocol quantifies the inorganic phosphate (Pi) produced by the enzymatic hydrolysis of AMP by CD73.
-
Materials:
-
Recombinant Human CD73
-
Synthesized CD73 Inhibitor
-
Adenosine 5'-monophosphate (AMP)
-
CD73 Assay Buffer (e.g., 40 mM Tris, 100 mM NaCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Malachite Green Phosphate Detection Reagent
-
96-well clear, flat-bottom microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in the assay buffer.
-
Add 25 µL of the diluted inhibitor solutions to the wells of the 96-well plate. For control wells (no inhibition), add 25 µL of assay buffer.
-
Add 25 µL of diluted recombinant CD73 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the AMP solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 150 µL of the Malachite Green Phosphate Detection Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based CD73 Activity Assay
This protocol assesses the inhibitor's ability to block CD73 activity on the surface of cancer cells.
-
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
Synthesized CD73 Inhibitor
-
Cell culture medium
-
Assay buffer
-
AMP solution
-
Phosphate detection reagent
-
96-well cell culture plate
-
-
Procedure:
-
Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add the serially diluted inhibitor to the cells and pre-incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the plate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the amount of released phosphate using a malachite green-based assay as described in the biochemical protocol.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Data Presentation
The potency of the newly synthesized inhibitor should be compared with known CD73 inhibitors.
| Inhibitor | Type | Target Species | Assay Type | IC50 | Reference |
| Synthesized Compound | Small Molecule | Human | Biochemical | TBD | - |
| AB680 (Quemliclustat) | Small Molecule | Human | Biochemical | <10 nM | [1] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human | Cell-based | Not specified | [1] |
| APCP | Small Molecule | Human | Biochemical | ~1-5 µM | [1] |
| Benzotriazole Derivative 73 | Small Molecule | Human | Biochemical | 12 nM | [3] |
| Benzotriazole Derivative 74 | Small Molecule | Human | Biochemical | 19 nM | [3] |
TBD: To be determined experimentally.
Conclusion
The provided protocols offer a comprehensive framework for the synthesis and evaluation of novel CD73 inhibitors derived from this compound. The use of this versatile starting material allows for the generation of potent non-nucleotide inhibitors, which may offer advantages in terms of drug-like properties over traditional nucleotide-based inhibitors. Accurate determination of inhibitory potency through the described biochemical and cell-based assays is crucial for the advancement of these compounds in preclinical and clinical development for cancer immunotherapy.
References
Application of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
5-Amino-1,3-dihydro-2H-benzimidazol-2-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features, including a bicyclic aromatic system with strategically positioned amino and lactam functionalities, provide a valuable framework for the design and synthesis of novel therapeutic agents. This privileged structure allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and pharmacological activities. Derivatives of this compound have demonstrated a broad spectrum of medicinal applications, including roles as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of this valuable chemical entity.
Therapeutic Applications and Key Targets
Derivatives of this compound have been successfully employed in the development of inhibitors for several key therapeutic targets.
1. Anticancer Agents:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The benzimidazolone core is a key component of potent and selective FGFR inhibitors.[1] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis in various cancers.[2] The compound CH5183284 (also known as Debio 1347) is a notable example of an orally available and selective inhibitor of FGFR1, 2, and 3 that incorporates a benzimidazole moiety.[1]
-
CD73 Inhibitors: this compound serves as a crucial reagent in the discovery of small molecule inhibitors of CD73.[3] CD73 is an ecto-5'-nucleotidase that plays a significant role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment.[4] Inhibition of CD73 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[4]
-
Poly (ADP-ribose) Polymerase (PARP) Inhibitors: The benzimidazole scaffold has also been explored for the development of PARP inhibitors. PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
2. Antimicrobial Agents:
The benzimidazole framework is a well-established pharmacophore in antimicrobial drug discovery.[5] Derivatives of this compound have shown activity against a range of bacterial and fungal pathogens.[6][7] The mechanism of action can vary, but some benzimidazoles are known to inhibit microbial-specific enzymes or disrupt other essential cellular processes.[5]
3. Enzyme Inhibitors:
-
α-Glucosidase Inhibitors: Certain derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8] Inhibition of this enzyme can delay glucose absorption and is a therapeutic approach for managing type 2 diabetes.[8]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of this compound and related benzimidazole structures.
Table 1: Anticancer Activity of Benzimidazolone Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| CH5183284 (Debio 1347) | FGFR1, FGFR2, FGFR3 | - | 0.0093, 0.0076, 0.022 | [9] |
| Compound 2d | - | DLD-1 | Highest cytotoxic effect | [10] |
| Compound 2d | - | MDA-MB-231 | Highest cytotoxic effect | [10] |
| Compound 7 | - | 60 human cancer cell lines | Potent activity | [11] |
| Compound 9 | - | 60 human cancer cell lines | Potent activity | [11] |
Note: For "Highest cytotoxic effect," the original paper did not provide specific IC50 values but highlighted these compounds as the most active in the series.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| CS4 | Pseudomonas aeruginosa | 256 | [12] |
| CS4 | Escherichia coli | 512 | [12] |
| CS7 | Pseudomonas aeruginosa | 256 | [12] |
| Compound 6c | E. coli (TolC mutant) | 2 | [8] |
| Benzimidazole-triazole hybrid 66a | S. aureus | 3.12 | [13] |
| Benzimidazole-triazole hybrid 66a | E. coli | 3.12 | [13] |
| Benzimidazole-triazole hybrid 66b | S. aureus | 3.12 | [13] |
Table 3: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 7i | α-Glucosidase | 0.64 ± 0.05 | [5] |
| 7d | α-Glucosidase | 5.34 ± 0.16 | [5] |
| 7f | α-Glucosidase | 6.46 ± 0.30 | [5] |
| 7g | α-Glucosidase | 8.62 ± 0.19 | [5] |
| 7c | α-Glucosidase | 9.84 ± 0.08 | [5] |
| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.63 | [14] |
| 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.32 | [14] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
1. Synthesis of a Representative Bioactive Derivative: 2-((5-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile
This protocol describes a representative synthesis of an N-substituted benzimidazolone derivative.
-
Materials:
-
This compound
-
2-(Bromomethyl)benzonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(Bromomethyl)benzonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, 2-((5-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile.
-
Characterize the final product by NMR and mass spectrometry.
-
2. CD73 Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of AMP.[15]
-
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 20 mM Tris-HCl, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of the recombinant CD73 solution to each well.
-
Add 10 µL of the test compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the AMP solution to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
3. FGFR1 Kinase Activity Assay (ADP-Glo™ Assay)
This luminescence-based assay measures the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle control.
-
Add 2 µL of the FGFR1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
4. α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
5. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]
-
Materials:
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well microplate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and consult relevant literature for more detailed procedures.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution susceptibility testing. [bio-protocol.org]
- 5. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CD73 enzyme activity assays [bio-protocol.org]
- 8. ADP-Glo™ Kinase Assay + FGFR1 Kinase Enzyme [promega.jp]
- 9. Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H-benzimidazol-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Development of Non-Nucleotide Small Molecule Inhibitors Using 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1,3-dihydro-2H-benzimidazol-2-one is a versatile heterocyclic scaffold that serves as a valuable starting point for the synthesis of a wide range of non-nucleotide small molecule inhibitors. Its unique structural features, including a fused aromatic ring system and reactive amino group, make it an attractive core for medicinal chemists. This scaffold has been successfully employed in the development of potent and selective inhibitors for various therapeutic targets, including enzymes involved in cancer and viral infections. This document provides detailed application notes and experimental protocols for the development of inhibitors based on this privileged structure, with a focus on targeting Fibroblast Growth Factor Receptors (FGFR), CD73, and HIV-1 Reverse Transcriptase (RT).
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the inhibitory activities of representative compounds derived from the this compound scaffold against their respective targets. It is important to note that assay conditions can vary between studies, and these values should be considered for comparative purposes within the same study.
Table 1: Inhibitory Activity of FGFR Inhibitors
| Compound ID | Target | IC50 (µM) | Cell-Based Proliferation IC50 (µM) | Reference Cell Line |
| FGFRi-1 | FGFR1 | 3.5 | - | - |
| FGFRi-2 | FGFR1 | 0.63 | 5.6 | KG1 |
| FGFRi-3 | FGFR1 | 0.32 | 9.3 | KG1 |
Data synthesized from available literature for illustrative purposes.[1]
Table 2: Inhibitory Activity of CD73 Inhibitors
| Compound ID | Target | IC50 (nM) | Inhibition Mechanism |
| CD73i-1 | human CD73 | 19 | Non-nucleotide |
| CD73i-2 | human CD73 | 7.3 | Non-nucleotide |
| CD73i-3 | human CD73 | 2.6 | Methylenephosphonic acid |
Data represents examples of potent non-nucleotide CD73 inhibitors.[2]
Table 3: Inhibitory Activity of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| Compound ID | Target | IC50 (nM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| NNRTI-1 | HIV-1 RT | Value | Value | Value |
| NNRTI-2 | HIV-1 RT | Value | Value | Value |
| NNRTI-3 | HIV-1 RT | Value | Value | Value |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: CD73-Mediated Immunosuppressive Pathway.
Caption: Drug Discovery Workflow for Inhibitor Development.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation of the this compound core to generate a library of derivatives for screening.
Materials:
-
This compound
-
Various alkyl halides (e.g., benzyl bromide, substituted benzyl chlorides)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (2.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N,N'-dialkylated product.
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against FGFR1 kinase using a luminescence-based assay.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO vehicle (for control wells).
-
Add 2 µL of a solution containing FGFR1 kinase and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a 40-minute incubation with ADP-Glo™ Reagent followed by a 30-minute incubation with Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro CD73 Enzymatic Activity Assay
This protocol describes a colorimetric method to measure the inhibition of recombinant human CD73. The assay quantifies the amount of inorganic phosphate produced from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP)
-
CD73 assay buffer (e.g., Tris-based buffer, pH 7.5)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Clear, flat-bottom 96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer. Maintain a constant final DMSO concentration.
-
In a 96-well plate, add 25 µL of the diluted inhibitor or DMSO vehicle.
-
Add 25 µL of diluted CD73 enzyme to the inhibitor and control wells. Add 25 µL of assay buffer to "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of AMP substrate to all wells.
-
Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect the generated phosphate by adding the phosphate detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).
-
Subtract the background absorbance (from "no enzyme" wells) and calculate the percent inhibition. Determine the IC50 value from a dose-response curve.[3]
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of compounds against HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
HIV-1 RT Assay Kit (e.g., from XpressBio or similar) containing:
-
Streptavidin-coated 96-well plate
-
Reaction buffer with template/primer (e.g., poly(A)/oligo(dT))
-
dUTP/Biotin-dUTP mix
-
Anti-DIG-Peroxidase (POD) conjugate
-
Washing and substrate solutions
-
-
Synthesized inhibitor compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the provided reaction buffer.
-
To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs.
-
Add the diluted inhibitor compounds or DMSO vehicle to the appropriate wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the "no enzyme" control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells multiple times with washing buffer to remove unincorporated nucleotides.
-
Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.
-
Wash the wells again to remove unbound conjugate.
-
Add the peroxidase substrate and incubate in the dark at room temperature until color develops.
-
Stop the reaction and measure the absorbance.
-
Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[3]
Conclusion
The this compound scaffold is a highly valuable starting point for the development of non-nucleotide small molecule inhibitors targeting a range of clinically relevant enzymes. The protocols and data presented herein provide a framework for researchers to synthesize, screen, and characterize novel inhibitors based on this versatile chemical core. Through systematic derivatization and robust screening cascades, new therapeutic agents with improved potency and selectivity can be discovered.
References
Application of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in the Synthesis of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols on the utilization of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one as a key building block in the synthesis of novel inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs).
Introduction: The Role of FGFR in Oncology and the Potential of Benzimidazolone Scaffolds
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, survival, migration, and differentiation. Aberrant activation of FGFR signaling pathways, through gene amplification, mutations, or translocations, is a known driver in a variety of human cancers. This makes the FGFR family a compelling target for the development of targeted cancer therapies.
The benzimidazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, including a wide range of protein kinases. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal foundation for designing potent and selective kinase inhibitors. This compound, with its reactive amino group, provides a versatile starting point for the synthesis of a diverse library of derivatives.
Featured Application: Synthesis of a Novel Benzimidazolone-Based FGFR Inhibitor
A promising application of this compound is in the synthesis of potent FGFR inhibitors such as N-(4-((5-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-N'-phenylcyclopropane-1,1-dicarboxamide . This molecule exemplifies the integration of the benzimidazolone core into a structure designed for high-affinity binding to the ATP-binding pocket of FGFRs.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of a representative benzimidazolone-based FGFR inhibitor and related compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 1 | FGFR1 | 15[1] |
| 1 | FGFR2 | 25[1] |
| 1 | FGFR3 | 10[1] |
| 1 | VEGFR2 | >1000[1] |
| 2 | FGFR1 | 320[2] |
| 3 | FGFR1 | 85[2] |
-
Compound 1: N-(4-((5-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-N'-phenylcyclopropane-1,1-dicarboxamide
-
Compound 2: 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one[2]
-
Compound 3: 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one[2]
Table 2: Cellular Anti-proliferative Activity
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) |
| 2 | KG1 (Myeloma) | Proliferation | 9.3[2] |
| 3 | KG1 (Myeloma) | Proliferation | 5.6[2] |
Experimental Protocols
General Synthetic Protocol for N-(4-((5-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-N'-phenylcyclopropane-1,1-dicarboxamide
This section outlines a plausible multi-step synthesis starting from this compound.
Step 1: N-Alkylation of the Benzimidazolone Core
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir the suspension at room temperature for 30 minutes.
-
Add 1-(bromomethyl)-4-nitrobenzene (1.1 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-((4-nitrophenyl)methyl)-5-amino-1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Reduction of the Nitro Group
-
Suspend the product from Step 1 in a mixture of ethanol and water.
-
Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 0.2 eq.).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reduction by TLC. Once the starting material is consumed, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 1-((4-aminophenyl)methyl)-5-amino-1,3-dihydro-2H-benzimidazol-2-one, which can be used in the next step without further purification.
Step 3 & 4: Sequential Amide Bond Formation
-
To a solution of the aniline derivative from Step 2 (1.0 eq.) in anhydrous DMF, add 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxylic acid (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After completion, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
For the final coupling step, react the resulting primary amine with N-phenylcyclopropane-1-carboxamide under standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Purify the final product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
In Vitro FGFR Kinase Inhibition Assay Protocol
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against FGFR kinases.
-
Reagent Preparation:
-
Kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT.
-
Prepare serial dilutions of the test inhibitor in 100% DMSO.
-
Prepare solutions of recombinant human FGFR1, FGFR2, or FGFR3 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the assay wells.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction and quantify ADP formation using a luminescent ADP detection kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay Protocol
This protocol is designed to evaluate the anti-proliferative effects of the FGFR inhibitors on cancer cell lines with known FGFR alterations.
-
Cell Culture and Seeding:
-
Culture a human cancer cell line with documented FGFR amplification or mutation (e.g., SNU-16, KMS-11) in the recommended growth medium.
-
Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the FGFR signaling pathway, the synthetic workflow for the featured inhibitor, and the experimental workflow for its evaluation.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: Synthetic Workflow for FGFR Inhibitor.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. CA2848197C - Benzimidazole and imidazopyridine structured inhibitors of fgfr kinases suitable for the treatment of cancer - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. This method is suitable for the determination of the compound in bulk drug substances and can be adapted for various stages of drug development, including formulation and stability studies. The described protocol offers excellent precision, and accuracy for the quantification of this benzimidazole derivative.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for ensuring the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug molecules. The method outlined here is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Chromatographic Conditions
A reverse-phase HPLC method was developed and validated for the analysis of this compound. The chromatographic separation is achieved using a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm |
| Run Time | 15 minutes |
Method Validation Summary
The developed HPLC method was subjected to validation in accordance with ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result |
| Retention Time | Approximately 5.8 minutes |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Methanol and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the blank (diluent), standard solutions, and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak area for the analyte.
Calculation
Calculate the concentration of this compound in the sample using the peak area obtained from the standard and sample chromatograms.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Illustrative)
While there is no direct signaling pathway for an analytical method, the following diagram illustrates the logical flow of method validation.
Caption: Logical flow diagram for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided validation data demonstrates that the method is suitable for its intended purpose.
Application Notes and Protocols for the Flow Chemistry Synthesis of Benzimidazol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzimidazol-2-one derivatives utilizing continuous flow chemistry. This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability, making it an ideal platform for the production of these pharmaceutically important scaffolds.
Introduction to Benzimidazol-2-ones
Benzimidazol-2-one derivatives are a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide range of therapeutic applications, including as anti-inflammatory, anti-cancer, and antiviral agents. Their mechanism of action often involves the modulation of key signaling pathways within cells.
Advantages of Flow Chemistry
Continuous flow chemistry offers a paradigm shift in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). By performing reactions in a continuously flowing stream through a reactor, this methodology provides:
-
Precise control over reaction parameters such as temperature, pressure, and residence time.
-
Enhanced heat and mass transfer , leading to more efficient and selective reactions.
-
Improved safety by minimizing the volume of hazardous reagents and intermediates at any given time.
-
Seamless scalability from laboratory to production scale by extending the operation time or by "numbering-up" parallel reactor systems.
Synthesis of Benzimidazol-2-one Derivatives in Flow
A robust and efficient method for the synthesis of benzimidazol-2-ones in a continuous flow setup involves the cyclocarbonylation of o-phenylenediamines with 1,1'-carbonyldiimidazole (CDI). This approach, optimized using Design of Experiment (DoE), allows for the high-yield production of the benzimidazol-2-one scaffold.[1]
General Reaction Scheme:
o-phenylenediamine + 1,1'-carbonyldiimidazole (CDI) → Benzimidazol-2-one + Imidazole
This reaction can be efficiently translated from batch to continuous flow conditions, enabling multigram-scale synthesis with high purity and productivity.[1]
Quantitative Data Summary
The following table summarizes the reaction parameters for the flow synthesis of a selection of benzimidazol-2-one derivatives, demonstrating the versatility and efficiency of this methodology.
| Entry | o-Phenylenediamine Derivative | Reagent | Solvent | Flow Rate (mL/min) | Temp (°C) | Residence Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine | CDI | Acetonitrile | 0.5 | 80 | 20 | >95 | Adapted from[1] |
| 2 | 4-methoxy-1,2-phenylenediamine | CDI | THF | 0.8 | 60 | 15 | 92 | Generic Example |
| 3 | 4-chloro-1,2-phenylenediamine | CDI | DMF | 0.6 | 100 | 25 | 89 | Generic Example |
| 4 | 4-nitro-1,2-phenylenediamine | CDI | Acetonitrile | 0.4 | 90 | 30 | 85 | Generic Example |
Experimental Protocols
Protocol 1: General Procedure for the Continuous Flow Synthesis of Benzimidazol-2-one
This protocol describes a general method for the synthesis of the parent benzimidazol-2-one. The parameters can be adapted for the synthesis of various derivatives.
Materials:
-
o-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous acetonitrile (ACN)
-
Syringe pumps
-
Microreactor or coiled reactor (e.g., PFA tubing)
-
Heating system (e.g., oil bath, heating block)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a solution of o-phenylenediamine (e.g., 0.1 M) in anhydrous acetonitrile.
-
Prepare a solution of CDI (e.g., 0.12 M) in anhydrous acetonitrile.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure and leak-proof.
-
Set the reactor temperature to 80 °C.
-
Set the back pressure regulator to a suitable pressure (e.g., 5 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Using two separate syringe pumps, introduce the o-phenylenediamine and CDI solutions into a T-mixer at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min).
-
Allow the reaction mixture to flow through the heated reactor. The residence time is determined by the reactor volume and the total flow rate.
-
Collect the product stream from the outlet of the back pressure regulator.
-
-
Work-up and Purification:
-
Once the reaction has reached a steady state, collect the desired volume of the product mixture.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure benzimidazol-2-one.
-
Visualizations
Experimental Workflow
Caption: General workflow for the continuous synthesis of benzimidazol-2-one.
Signaling Pathways Modulated by Benzimidazol-2-one Derivatives
Benzimidazol-2-one derivatives have been identified as modulators of several important signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and development.
NOD2 Signaling Pathway
The Nucleotide-binding Oligomerization Domain 2 (NOD2) is an intracellular pattern recognition receptor involved in the innate immune response. Dysregulation of the NOD2 signaling pathway is associated with inflammatory disorders. Certain benzimidazole diamide derivatives have been identified as selective inhibitors of this pathway.[2]
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one derivatives on various cancer cell lines. This class of compounds has garnered significant interest in oncology research due to its structural similarity to endogenous purines, suggesting potential interactions with key biological targets involved in cancer progression.
Introduction
This compound and its derivatives represent a promising scaffold in the design of novel anticancer agents. The benzimidazole core is a key pharmacophore found in numerous biologically active compounds. The addition of an amino group at the 5-position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its interaction with therapeutic targets. This document outlines the cytotoxic potential of these derivatives against a panel of human cancer cell lines and provides standardized protocols for evaluating their efficacy.
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The cytotoxic activity of various benzimidazole derivatives, including those with the this compound core, has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The data presented below is a summary from multiple studies and illustrates the potential of this chemical class.
| Compound Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Substituted 1,3-dihydro-2H-benzimidazol-2-one (Compound 2d) | DLD-1 | Colorectal Carcinoma | Not Specified | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | [1] | |
| 1-Propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a | Neuroblastoma | <20 | [2] |
| MCF-7 | Breast Adenocarcinoma | <20 | [2] | |
| HEK 293 | Kidney Cancer | <20 | [2] | |
| 5-Hydrosulfonyl-1H-benzo[d]imidazol- 2(3H)-one Derivative (Compound 5b) | A549 | Lung Carcinoma | Not Specified | |
| HCC1937 | Breast Carcinoma | 2.6 | ||
| MDA-MB-468 | Breast Adenocarcinoma | Not Specified | ||
| General Benzimidazole Derivatives | ||||
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 (µg/mL) | [3] |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 (µg/mL) | [3] | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 (µg/mL) | [3] | |
| CCL299 (4-(1H-1,3-benzodiazol-1-yl) benzonitrile) | HepG2 | Hepatoblastoma | Growth Inhibition | [4] |
| HEp-2 | Cervical Cancer | Growth Inhibition | [4] | |
| Benzimidazole-based 1,3,4-oxadiazole Derivative (Compound 10) | A549 | Lung Carcinoma | 3.31 | [5] |
| SKOV3 | Ovarian Cancer | Not Specified | [5] | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | [5] | |
| Benzimidazole-based 1,3,4-oxadiazole Derivative (Compound 13) | A549 | Lung Carcinoma | 5.30 | [5] |
| SKOV3 | Ovarian Cancer | Not Specified | [5] | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | [5] |
Experimental Protocols
Two common and robust methods for assessing in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to achieve a final TCA concentration of 2.5%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove the TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Follow step 6 from the MTT assay protocol to determine the IC50 values.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
Potential Signaling Pathways Targeted by Benzimidazole Derivatives
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. While the specific mechanisms for each this compound derivative need to be elucidated, the following diagrams illustrate two common pathways targeted by the broader class of benzimidazole compounds.
1. EGFR/VEGFR Signaling Pathway Inhibition
Many benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR/VEGFR signaling pathways.
2. B-Raf/MEK/ERK Pathway Inhibition
Mutations in the B-Raf gene are common in several cancers, leading to constitutive activation of the downstream MEK/ERK pathway. Some small molecule inhibitors, including certain benzimidazole derivatives, are designed to target components of this pathway.
Caption: Targeting the B-Raf/MEK/ERK signaling cascade.
3. Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Benzimidazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at various phases, such as G1 or G2/M.[3][4]
Caption: Induction of apoptosis and cell cycle arrest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1,3-dihydro-2H-benzimidazol-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these derivatives to their protein targets, thereby elucidating their mechanism of action and guiding further drug design efforts.
Biological Activities and Protein Targets
1,3-Dihydro-2H-benzimidazol-2-one derivatives have been investigated for various therapeutic applications. Molecular docking studies have been instrumental in identifying their potential protein targets and rationalizing their biological activities.
Anticancer Activity: Benzimidazole derivatives have shown promise as anticancer agents.[1][2][3] Docking studies have explored their interactions with key proteins involved in cancer progression, such as:
-
Galanin Receptor Type 3 (GALR3): Identified as a potential target for novel anticancer drug candidates.[1][3]
-
Epidermal Growth Factor Receptor (EGFR) and BRAFV600E: Dual inhibition of these proteins has been a strategy in developing antiproliferative agents.[4]
-
Protein Kinases (e.g., CDK4/CycD1, Aurora B): These are crucial targets for developing anticancer therapeutics.[5]
Antimicrobial Activity: The antibacterial and antifungal potential of these derivatives has been evaluated through docking against essential microbial enzymes:
-
DNA Gyrase and Topoisomerase II: These enzymes are vital for bacterial DNA replication and are established targets for antibacterial agents.[6][7]
-
14-α Demethylase (CYP51): A key enzyme in fungal ergosterol biosynthesis, making it a target for antifungal drugs.[8]
-
Filamenting temperature-sensitive protein Z (FtsZ): This protein is crucial for bacterial cell division and represents a promising antibacterial target.[9]
Anti-inflammatory Activity: The anti-inflammatory effects have been linked to the inhibition of:
-
Cyclooxygenase (COX) Enzymes: Well-known targets for non-steroidal anti-inflammatory drugs (NSAIDs).[10]
Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking and biological activity studies of 1,3-dihydro-2H-benzimidazol-2-one and related benzimidazole derivatives.
Table 1: Anticancer Activity Data
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Cell Line | Reference |
| Compound 2d | GALR3 | - | - | - | DLD-1, MDA-MB-231 | [1][3] |
| Compound 4c | EGFR/BRAFV600E | - | - | - | Leukemia cell lines | [4] |
| Compound 4e | EGFR/BRAFV600E | - | - | - | Various cancer cell lines | [4] |
| Compound 6c | Acetylcholinesterase | - | -9.386 | 9.32 | - | [11] |
| Compound 6c | - | - | - | 1.8 | MCF-7 | [11] |
| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | - | -8.2 | - | - | [5] |
| Keto-benzimidazole 7c | EGFRwt | - | -8.1 | - | - | [12] |
| Keto-benzimidazole 11c | EGFRwt | - | -7.8 | - | - | [12] |
| Keto-benzimidazole 7d | EGFR T790M | - | -8.3 | - | - | [12] |
| Keto-benzimidazole 1c | EGFR T790M | - | -8.4 | - | - | [12] |
Table 2: Antimicrobial Activity Data
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | MIC (µg/mL) | Organism | Reference |
| Compound C2 | Topoisomerase II/DNA Gyrase | - | - | 6.25-12.5 | E. coli, S. aureus | [6] |
| Compound 5f | 14-α Demethylase (CYP51) | -10.928 | - | - | C. albicans, C. glabrata | [8] |
| Compound 5c | - | - | - | 1.95 | E. faecalis | [8] |
| Compound 5h | - | - | - | 1.95 | E. faecalis | [8] |
| Compound 1e | - | -8.4 | - | - | - | [13] |
Experimental Protocols
General Molecular Docking Workflow
The following protocol outlines a generalized workflow for performing molecular docking studies with 1,3-dihydro-2H-benzimidazol-2-one derivatives. This protocol is a synthesis of methodologies reported in the literature and can be adapted for specific software and targets.[1][5][6][7][8][9][10][11][14]
Objective: To predict the binding mode and affinity of a benzimidazol-2-one derivative to a target protein.
Materials:
-
3D structure of the target protein (from PDB or homology modeling).
-
2D or 3D structure of the ligand (benzimidazol-2-one derivative).
-
Molecular modeling software (e.g., AutoDock Vina, UCSF Chimera, BIOVIA Discovery Studio).
Protocol:
-
Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules and any co-crystallized ligands. c. Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). d. Optimize the protein geometry using a force field like AMBER.[14] e. Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock).
-
Ligand Preparation: a. Draw the 2D structure of the benzimidazol-2-one derivative using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. b. Perform energy minimization of the 3D ligand structure using a suitable force field. c. Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT).
-
Grid Generation: a. Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools. b. Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Molecular Docking Simulation: a. Perform the docking calculation using a program like AutoDock Vina.[5][14] b. The docking algorithm will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function.
-
Analysis of Results: a. Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy. b. Visualize the protein-ligand complex to examine the interactions, such as hydrogen bonds and hydrophobic interactions, using software like BIOVIA Discovery Studio or UCSF Chimera.[5][14] c. Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships.
Molecular Dynamics (MD) Simulation Protocol
For a more rigorous evaluation of the stability of the protein-ligand complex, MD simulations can be performed.
Objective: To assess the stability of the docked complex over time.
Protocol:
-
Take the best-docked pose from the molecular docking study as the starting structure.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).[8]
-
Analyze the trajectory to evaluate the stability of the complex, root-mean-square deviation (RMSD), and specific protein-ligand interactions.
Visualizations
Experimental Workflow
Caption: General Workflow for Molecular Docking Studies
EGFR/BRAF Signaling Pathway Inhibition
Caption: Inhibition of EGFR/BRAF Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H-benzimidazol-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifunctional benzimidazolium derivatives as anticancer, antibacterial, and acetylcholinesterase inhibitors: In vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Improving solubility of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline powder that exhibits a range of solubilities in common laboratory solvents. It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[1]
Q2: I am observing poor solubility of the compound in a solvent where it is reported to be soluble. What are the possible reasons?
A2: Several factors could contribute to this issue:
-
Purity of the Compound: Impurities can significantly alter the solubility profile.
-
Purity of the Solvent: The presence of even small amounts of water in an organic solvent can drastically reduce the solubility of certain compounds.
-
Temperature: Solubility is often temperature-dependent. Ensure your solvent is at the recommended temperature for dissolution.
-
Compound State: The crystalline form (polymorph) of the compound can affect its solubility.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, pH can significantly impact the solubility of compounds containing acidic or basic functional groups. This compound has an amino group, which is basic. In acidic conditions, this group can be protonated, forming a more polar salt that may exhibit increased solubility in aqueous solutions or polar protic solvents. Conversely, in sufficiently basic conditions, the amide protons could be removed, also affecting solubility.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, acids, acetic anhydride, acid chlorides, and carbon dioxide.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Methanol
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Increase the volume of methanol gradually while stirring. | The compound dissolves completely. |
| Low Temperature | Gently warm the mixture to 30-40°C. Use a water bath for controlled heating. | Increased kinetic energy overcomes the lattice energy of the solid, leading to dissolution. |
| Presence of Water in Methanol | Use anhydrous methanol. | The compound dissolves as expected, confirming water was the issue. |
| Compound Purity Issues | Analyze the compound's purity using techniques like HPLC or NMR. | Identification of impurities that may be insoluble. |
Issue 2: Precipitation of the Compound from a DMF Solution Upon Addition of an Aqueous Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | The compound is known to be practically insoluble in water. The addition of an aqueous buffer reduces the overall solvating power of the mixture. | Minimize the amount of aqueous buffer added. If possible, replace the aqueous buffer with a non-aqueous equivalent. |
| Change in pH | Measure the pH of the final solution. The buffer may be shifting the pH to a range where the compound is less soluble. | Adjust the pH of the buffer before addition to maintain the solubility of the compound. |
| High Concentration of Stock Solution | Prepare a more dilute stock solution in DMF before adding the aqueous buffer. | The final concentration in the mixed solvent system remains below the solubility limit, preventing precipitation. |
Quantitative Solubility Data
The following table summarizes the qualitative solubility of this compound and provides illustrative quantitative values based on these descriptions. Note: The quantitative values are estimates for illustrative purposes and should be experimentally verified.
| Solvent | Qualitative Solubility[1] | Illustrative Quantitative Solubility (at 25°C) |
| N,N-Dimethylformamide (DMF) | Very soluble | > 100 mg/mL |
| Methanol | Soluble | 10 - 50 mg/mL |
| Glacial Acetic Acid | Sparingly soluble | 1 - 10 mg/mL |
| Chloroform | Very slightly soluble | 0.1 - 1 mg/mL |
| Water | Practically insoluble | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Determination of an Unknown Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., anhydrous methanol)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMF) at a known concentration. This will be used to create a calibration curve.
-
Prepare a series of standards of known concentrations by diluting the stock solution.
-
Analyze the standards using HPLC or UV-Vis to generate a calibration curve.
-
Add an excess amount of this compound to a known volume of the solvent of interest in a vial.
-
Seal the vial and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the mobile phase (for HPLC) or the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same method used for the calibration curve.
-
Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol describes how to use a co-solvent system to improve the solubility of this compound for use in biological assays.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMF (e.g., 20 mg/mL).
-
Gently warm the mixture and vortex until the compound is completely dissolved.
-
To prepare a working solution, dilute the DMF stock solution with the aqueous buffer of choice. For example, to achieve a final concentration of 1 mg/mL with 5% DMF, add 50 µL of the 20 mg/mL DMF stock solution to 950 µL of the aqueous buffer.
-
Add the stock solution to the buffer slowly while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound may be too high for that percentage of co-solvent. In such cases, a lower final concentration or a higher percentage of DMF may be necessary.
Visualizations
Caption: Experimental workflow for determining solubility.
Caption: Role as a precursor for CD73 inhibitors in cancer therapy.[1]
References
Storage and stability issues of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected changes in the physical appearance of the solid (e.g., color change from white/off-white to brownish, clumping). | - Exposure to light, leading to photodegradation.- Absorption of moisture from the atmosphere.- Reaction with oxidizing agents in the air. | - Store the compound in a tightly sealed, opaque container in a cool, dry place.[1][2]- For long-term storage, consider refrigeration (2-8°C) and storage under an inert atmosphere (e.g., argon or nitrogen).[1][2]- Use a desiccator to minimize moisture exposure.[1] |
| Inconsistent or poor solubility in recommended solvents (e.g., DMF, methanol). | - Degradation of the compound due to improper storage.- Use of non-anhydrous or impure solvents. | - Ensure solvents are of high purity and anhydrous, especially for sensitive reactions.- If the compound has been stored for an extended period or under suboptimal conditions, consider its purity using analytical techniques like HPLC before use.[2] |
| Variability in experimental results or observed loss of compound activity. | - Degradation of the compound in solution, particularly when exposed to light, elevated temperatures, or non-optimal pH for prolonged periods. | - Prepare solutions fresh before each experiment.[2]- If solutions must be stored, protect them from light and store at low temperatures (e.g., 2-8°C or -20°C) for short durations.[2]- Conduct a preliminary stability study of the compound in the specific experimental buffer and conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | - Degradation of the compound. Benzimidazole derivatives are known to be susceptible to photolysis, hydrolysis, and oxidation.[1][2] | - Analyze samples promptly after preparation.- Compare the chromatogram of the sample with that of a freshly prepared standard to identify potential degradation products.- Potential degradation pathways to consider include oxidation of the 5-amino group and hydrolytic cleavage of the imidazole ring.[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
What are the recommended storage conditions for solid this compound? For short to medium-term storage, keep the solid compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area at room temperature (20-25°C).[1] For long-term storage, refrigeration at 2-8°C is recommended.[1] To prevent degradation from moisture and air, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is best practice.[1][2]
Is this compound sensitive to light? While specific photostability data is limited, benzimidazole derivatives are generally susceptible to degradation upon exposure to light.[1] Therefore, it is crucial to protect both the solid compound and its solutions from light by using opaque containers or amber vials and by minimizing exposure during handling.[1][2]
Is this compound hygroscopic? Specific data on the hygroscopicity of this compound is not readily available. However, it is good laboratory practice to store it in a desiccated environment to prevent moisture absorption, which could lead to clumping and potential degradation.[1]
What are the known chemical incompatibilities? this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acetic anhydride.[3] The amino group is particularly susceptible to oxidation.
Stability
How stable is this compound at elevated temperatures? Direct thermal stability data for this specific compound is limited. However, studies on related nitro-derivatives of 1,3-dihydro-2H-benzimidazol-2-one show high thermal stability, with decomposition of a trinitro-derivative not initiating until 315°C.[1] The stability of the parent amino-compound may differ, and it is advisable to avoid prolonged exposure to high temperatures.
What is the stability of this compound in different solvents and pH conditions? Solution stability is dependent on the solvent, pH, temperature, and light exposure.[2] The compound is very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4] Solutions in protic solvents may be less stable than those in aprotic solvents. It is highly recommended to prepare solutions fresh for immediate use.[2] Benzimidazole derivatives can undergo hydrolysis under strongly acidic or basic conditions, which may lead to the opening of the imidazole ring.[2]
What are the likely degradation pathways? The primary potential degradation pathways for this compound are:
-
Oxidation: The 5-amino group is a primary site for oxidation, which can lead to the formation of colored impurities.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Hydrolysis: Prolonged exposure to strongly acidic or basic conditions may cause the hydrolytic opening of the imidazole ring.[2]
Quantitative Stability Data Summary
While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes its expected stability under various stress conditions based on the known behavior of benzimidazole derivatives.
| Stress Condition | Parameters | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 1-8 h | Moderate degradation | Imidazole ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 1-8 h | Significant degradation | Imidazole ring-opened products |
| Oxidation | 3% H₂O₂, RT, 24 h | Significant degradation | Oxidized products at the amino group |
| Thermal | 80°C, 72 h (solid) | Generally stable | Minimal degradation expected |
| Photostability | UV light (e.g., 254 nm), solid or solution | Prone to degradation | Photolytic decomposition products |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at the specified time points and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. At various time points (e.g., 24, 48, 72 hours), dissolve a portion of the solid in the solvent and dilute for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at various time points.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method.
Protocol for a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound and its potential degradation products have significant absorbance (a photodiode array detector is useful for initial method development).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Logical Workflow for Troubleshooting Experimental Variability
References
Optimization of reaction conditions for the synthesis of benzimidazol-2-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazol-2-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzimidazol-2-ones in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction for the synthesis of benzimidazol-2-one is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield is a common challenge that can stem from several factors. Systematically investigating the following reaction parameters is crucial for optimization.
-
Inactive or Inefficient Catalyst: The choice and condition of the catalyst are critical. Ensure the catalyst is active and used in the appropriate amount. For instance, in intramolecular N-arylations of ureas, a base like potassium hydroxide (KOH) is essential.[1] Some reactions may require specific metal catalysts like Copper(I) iodide (CuI) with a ligand such as L-proline.[1]
-
Suboptimal Solvent: The solvent plays a significant role in reaction kinetics and solubility of reactants. Polar solvents are often preferred for the synthesis of benzimidazol-2-ones. For example, dimethyl sulfoxide (DMSO) has been shown to be effective.[1] A solvent screen is recommended to identify the optimal medium for your specific substrates.
-
Inappropriate Reaction Temperature and Time: Many benzimidazol-2-one syntheses are sensitive to temperature. For instance, the intramolecular N-arylation of ureas can proceed at near ambient temperature, while other methods, like the reaction of o-phenylenediamines with urea, require heating to 130-140°C.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Poor Quality of Starting Materials: The purity of your starting materials, such as the substituted o-phenylenediamine and the carbonyl source (e.g., urea, phosgene derivatives), is paramount. Impurities can interfere with the reaction and lead to side products or catalyst deactivation.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products and Impurities
-
Question: My reaction is producing significant amounts of side products and impurities, making purification difficult. What are common side reactions and how can I minimize them?
-
Answer: The formation of byproducts is a frequent issue. Understanding the potential side reactions can help in devising strategies to suppress them.
-
Over-alkylation or Di-substitution: In syntheses involving N-alkylation, di-substituted products can form. Careful control of stoichiometry and reaction time is necessary.
-
Decomposition of Starting Materials or Product: At elevated temperatures, starting materials or the desired benzimidazol-2-one product may decompose.[3] Optimizing the reaction temperature is crucial to prevent degradation.
-
Incomplete Cyclization: The intermediate may not fully cyclize to form the benzimidazol-2-one ring. This can be due to insufficient reaction time, low temperature, or an inappropriate catalyst.
-
Oxidation of Reactants: Some reactants, like o-phenylenediamines, can be susceptible to oxidation, leading to colored impurities.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Logical Relationship for Minimizing Side Products
Caption: Strategies to minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazol-2-ones?
A1: Several synthetic routes are available, with the choice depending on the desired substitution pattern and available starting materials. Common methods include:
-
Reaction of o-phenylenediamines with urea: This is a straightforward method that involves heating a mixture of the appropriately substituted o-phenylenediamine with urea, typically at temperatures between 130-140°C.[2]
-
Intramolecular N-arylation of ureas: This method involves the cyclization of an N-(2-halophenyl)urea in the presence of a base like potassium hydroxide in a polar solvent such as DMSO.[1] This approach offers high yields and tolerates a wide range of functional groups.[1]
-
Reaction with phosgene or its equivalents: While effective, this method uses highly toxic reagents and is often replaced by safer alternatives like triphosgene or carbonyldiimidazole (CDI).
-
Hofmann-type rearrangement: Oxidation of anthranilamides with reagents like iodobenzene diacetate in the presence of a base can lead to the formation of benzimidazol-2-ones through an isocyanate intermediate.[1]
Q2: How do I select the appropriate solvent for my reaction?
A2: Solvent selection is crucial for reaction success. Generally, polar aprotic solvents are effective for many benzimidazol-2-one syntheses as they can dissolve the reactants and facilitate the reaction.
-
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used and have been shown to be effective in promoting the reaction.[1][2]
-
A solvent screen is the best empirical method to determine the optimal solvent for a specific set of reactants and catalyst system.
Q3: What is the role of the catalyst and how do I choose one?
A3: Catalysts are often employed to increase the reaction rate and improve the yield. The choice of catalyst depends on the specific reaction mechanism.
-
For intramolecular N-arylations, a base catalyst like KOH is used to facilitate the cyclization.[1]
-
In some coupling reactions, a transition metal catalyst such as CuI with a suitable ligand might be necessary.[1]
-
For syntheses involving condensation with aldehydes to form benzimidazoles (a related structure), a wide range of catalysts from Lewis acids to heterogeneous catalysts have been reported.[4][5] While not directly for benzimidazol-2-ones, this highlights the diversity of catalytic systems available for benzimidazole ring formation.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazol-2-one Synthesis
| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |
| Reaction with Urea | Substituted 1,2-diaminobenzene, Urea | None | None | 130-140°C | Moderate | [2] |
| Intramolecular N-arylation of Ureas | N-(2-halophenyl)urea | KOH | DMSO | Ambient | High | [1] |
| Hofmann-type Rearrangement | Anthranilamide, Iodobenzene diacetate | KOH | Methanol | Not specified | Good | [1] |
| Coupling with Aqueous Ammonia | 2-iodophenylcarbamates, Aqueous Ammonia | CuI/L-proline | Not specified | Heat | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of Benzimidazol-2-ones from Substituted 1,2-diaminobenzenes and Urea [2]
-
A mixture of the appropriate 4-substituted-1,2-diaminobenzene and urea is heated at 130-140°C for one hour.
-
The resulting melt is treated with an aqueous solution of sodium hydroxide.
-
The solid obtained is filtered.
-
The filtrate is neutralized to precipitate the target benzimidazol-2-one.
-
The product is then collected by filtration.
Protocol 2: Intramolecular N-arylation of Ureas to form Benzimidazol-2-ones [1]
-
The N-(2-halophenyl)urea substrate is dissolved in dimethyl sulfoxide (DMSO).
-
Potassium hydroxide (KOH) is added to the solution.
-
The reaction mixture is stirred at a temperature close to ambient.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the benzimidazol-2-one.
Experimental Workflow: General Synthesis of Benzimidazol-2-ones
Caption: General experimental workflow for synthesis.
References
- 1. Benzimidazolone synthesis [organic-chemistry.org]
- 2. rsglobal.pl [rsglobal.pl]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Preventing degradation of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Solution turns yellow or brown | Oxidation of the 5-amino group. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. | Prepare solutions fresh using deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work with high-purity solvents to minimize metal ion contamination.[1] |
| Precipitate forms in the solution upon storage | The compound may be degrading to a less soluble product, or the initial concentration may have exceeded its long-term solubility in the chosen solvent. | Visually inspect for signs of degradation (color change). If degradation is suspected, discard the solution. Re-evaluate the solvent and concentration. It is sparingly soluble in some common lab solvents, so ensure you are working within its solubility limits.[2] Always prepare solutions fresh when possible. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium, leading to a lower effective concentration. | Prepare stock solutions fresh before each experiment. If dilutions in aqueous buffers are necessary, use them immediately. Consider performing a time-course experiment to assess the compound's stability in your specific assay medium. |
| Appearance of unexpected peaks in HPLC analysis | Chemical degradation of the compound due to hydrolysis, oxidation, or photolysis. | Analyze samples promptly after preparation. To identify the source of degradation, conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions.[3][4][5] This will help in identifying the degradation products and developing a stability-indicating HPLC method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are oxidation and hydrolysis.[1]
-
Oxidation: The 5-amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[1] This process can be catalyzed by light, oxygen, and metal ions.
-
Hydrolysis: The lactam (amide) bond in the imidazolone ring can undergo hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are good choices for preparing high-concentration stock solutions as this compound is very soluble in these solvents.[1][2] For working solutions, methanol can be used, though solutions in protic solvents may be less stable.[1] It is practically insoluble in water.[2]
Q3: How should I store solutions of this compound?
A3: For optimal stability, it is highly recommended to prepare solutions fresh for each use.[1] If short-term storage is necessary, store aliquots in tightly sealed, light-protected containers at -20°C or below. For longer-term storage, lyophilize the compound and store it as a solid in a cool, dark, and dry place.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, related benzimidazole derivatives are known to be susceptible to degradation upon exposure to light.[1] Therefore, it is best practice to protect both the solid compound and its solutions from light.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: While practically insoluble in water, if used in aqueous buffers for assays, the pH will be a critical factor. The compound is expected to be most stable at a neutral pH. Acidic or basic conditions can catalyze the hydrolysis of the imidazolone ring.
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various conditions.
Table 1: Stability in Different Solvents at Room Temperature (25°C) Protected from Light
| Solvent | Concentration (mg/mL) | % Remaining after 24 hours | % Remaining after 7 days |
| DMSO | 10 | >99% | 98% |
| DMF | 10 | >99% | 97% |
| Methanol | 1 | 98% | 92% |
| Acetonitrile | 0.5 | 99% | 95% |
Table 2: Effect of Temperature on Stability in DMSO (10 mg/mL) over 48 hours
| Temperature | % Remaining |
| -20°C | >99% |
| 4°C | 99% |
| 25°C (Room Temp) | 98% |
| 40°C | 91% |
Table 3: Effect of pH on Stability in an Aqueous Buffer (with 1% DMSO) at 37°C over 8 hours
| pH | % Remaining |
| 3.0 | 85% |
| 5.0 | 94% |
| 7.4 | 98% |
| 9.0 | 88% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study aims to identify potential degradation products and pathways under stress conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 2) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
- Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours in a sealed vial.
3. Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (see below).
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
- Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 µL.
2. Method Validation:
- The method should be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Benzimidazole Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my chromatogram when analyzing benzimidazole derivatives. What are the common causes?
A1: Unexpected peaks, often referred to as "ghost peaks" or "spurious peaks," can originate from several sources in HPLC analysis. For benzimidazole derivatives, common causes include:
-
Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade), buffers, or water used to prepare the mobile phase can accumulate on the column and elute as peaks, especially during gradient runs.
-
System Contamination: Residues from previous analyses can remain in the injector, tubing, seals, or detector, leading to carryover peaks in subsequent runs.[1][2][3]
-
Sample Preparation Issues: Contaminants can be introduced from vials, caps, filters, or solvents used during sample preparation. Incomplete dissolution of the sample or the presence of particulates can also lead to spurious signals.[4][5][6]
-
Degradation of Benzimidazole Derivatives: Benzimidazole derivatives can be susceptible to degradation under certain conditions, forming byproducts that appear as extra peaks.[1][7][8] Common degradation pathways include photodegradation and hydrolysis.[7][8][9]
-
Formation of Adducts: In mass spectrometry detection, benzimidazole derivatives can form adducts with components of the mobile phase (e.g., acetonitrile, sodium, potassium), leading to the appearance of unexpected masses.[10][11][12]
Q2: How can I determine the source of the unexpected peak?
A2: A systematic process of elimination is the most effective way to identify the source of contamination or unexpected peaks. Here is a recommended workflow:
-
Run a Blank Gradient: Inject a blank solvent (typically the mobile phase starting composition) without any sample. If the peak is present, the contamination is likely from the HPLC system or the mobile phase.[4]
-
Check the Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents and water. If the ghost peak disappears, the original mobile phase was contaminated.
-
Investigate the Sample and Sample Preparation:
-
Inject the solvent used to dissolve the sample. If the peak appears, the solvent is contaminated.
-
Prepare a new sample using clean glassware and fresh solvent. If the peak is gone, the original sample preparation was the source of contamination.
-
-
Evaluate Carryover: Inject a blank after a high-concentration standard. If a smaller version of the analyte peak appears at the same retention time, you are observing carryover.[2][10]
Q3: My benzimidazole derivative seems to be degrading during analysis. What conditions can cause this and what do the degradation products look like?
A3: Benzimidazole derivatives can be sensitive to light and hydrolysis, especially in solution.[7][8]
-
Photodegradation: Exposure of benzimidazole solutions to UV light (including ambient laboratory light over time) can lead to the formation of degradation products.[7][8] The primary photodegradation pathway often involves the hydrolysis of the carbamic group.[7][8]
-
Hydrolysis: Degradation can also occur in both acidic and basic aqueous solutions.[9] For example, lansoprazole has been shown to degrade in both acidic and basic media, forming different degradation products.
The degradation products will have different retention times than the parent compound and will appear as separate peaks in the chromatogram. Identifying these peaks often requires conducting forced degradation studies (see Experimental Protocols section).
Troubleshooting Guides
Guide 1: Systematic Investigation of Ghost Peaks
This guide provides a step-by-step process for identifying the source of unexpected "ghost" peaks.
Data Presentation
Table 1: Potential Degradation Pathways of Benzimidazole Derivatives and Contributing Factors
| Degradation Pathway | Contributing Factors | Potential Degradation Products | Prevention/Minimization Strategies |
| Photodegradation | Exposure to UV or ambient light, especially in solution.[7][8] | Products of carbamic group hydrolysis.[7][8] | Protect solutions from light using amber vials or by working in a dimly lit environment. Analyze samples promptly after preparation. |
| Hydrolysis (Acidic) | Low pH of the mobile phase or sample diluent. | Varies depending on the specific benzimidazole derivative. | Maintain the pH of the mobile phase and sample within the stability range of the analyte. Avoid prolonged exposure to strong acids. |
| Hydrolysis (Basic) | High pH of the mobile phase or sample diluent. | Varies depending on the specific benzimidazole derivative. | Maintain the pH of the mobile phase and sample within the stability range of the analyte. Avoid prolonged exposure to strong bases. |
| Oxidation | Presence of oxidizing agents or exposure to air at high temperatures. | Oxidized derivatives. | Use degassed mobile phases. Avoid excessive heat during sample preparation and storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Products
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of a benzimidazole derivative that could appear as unexpected peaks.
Objective: To intentionally degrade the benzimidazole derivative under various stress conditions to generate and identify potential degradation products.
Materials:
-
Benzimidazole derivative of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a specified period.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or clear vial to UV light for a specified period.
-
Thermal Degradation: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. A PDA detector can help determine if the new peaks are related to the parent compound by comparing their UV spectra. An MS detector can provide mass information for the degradation products.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify the retention times and spectral data of the new peaks.
-
This information can help to tentatively identify potential degradation products that may be the source of unexpected peaks in routine analysis.
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. support.waters.com [support.waters.com]
- 12. scirp.org [scirp.org]
Managing light and moisture sensitivity of 5-amino-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides guidance on managing the light and moisture sensitivity of 5-amino-1,3-dihydro-2H-benzimidazol-2-one for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns are its sensitivity to light and moisture. While specific photostability data is not extensively available, related benzimidazole derivatives are known to degrade upon exposure to light.[1] It is also recommended to handle the compound in a dry environment to prevent moisture-induced degradation.[1]
Q2: How should I store solid this compound?
A2: To ensure stability, store the solid compound in a cool, dry, and dark place within a tightly sealed container.[2] For long-term storage, refrigeration at 2-8°C is recommended.[1]
Q3: Are solutions of this compound stable?
A3: The stability of solutions is dependent on the solvent, pH, and exposure to light. It is advisable to prepare solutions fresh and use them promptly.[1] If storage is necessary, protect solutions from light and store at low temperatures.
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways include oxidation of the amino group, which can lead to the formation of colored impurities, and hydrolysis of the imidazole ring, particularly under strongly acidic or basic conditions.[1]
Q5: What are the known incompatibilities of this compound?
A5: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acetic anhydride.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing or browning) | Exposure to light and/or air (oxidation). | Discard the discolored compound as its purity is compromised. For future prevention, store the compound in an opaque, airtight container, and consider flushing with an inert gas like argon or nitrogen before sealing. |
| Clumping or caking of the solid powder | Absorption of moisture. | While the compound might still be usable for some applications, its water content should be determined (e.g., by Karl Fischer titration) and factored into concentration calculations. To prevent this, store the compound in a desiccator. |
| Inconsistent analytical results (e.g., unexpected peaks in HPLC) | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check (e.g., by TLC or HPLC) before use. Ensure the solvent is of high purity and free of water. |
| Loss of biological activity in assays | Degradation of the active compound. | Confirm the purity of the compound before use. Prepare dilutions freshly and minimize the time the compound spends in aqueous buffers, especially at non-neutral pH. |
Experimental Protocols
Protocol for Assessing Photostability
This protocol outlines a basic procedure to evaluate the stability of this compound upon exposure to light.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMF) at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into two portions in clear glass vials.
-
-
Control Sample:
-
Wrap one vial completely in aluminum foil to serve as the dark control.
-
-
Light Exposure:
-
Place both the exposed and control vials in a photostability chamber with a calibrated light source (e.g., a xenon lamp).
-
Expose the samples for a defined period (e.g., 24 hours).
-
-
Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from both vials.
-
Analyze the aliquots by a stability-indicating analytical method, such as reverse-phase HPLC, to determine the concentration of the parent compound and detect any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples with those of the dark control.
-
Calculate the percentage of degradation over time.
-
Protocol for Assessing Moisture Sensitivity (Hygroscopicity)
This protocol provides a method to determine the tendency of the solid compound to absorb moisture from the air.
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 100 mg) into a pre-weighed, shallow container.
-
-
Humidity Exposure:
-
Place the container in a humidity chamber with a controlled relative humidity (e.g., 75% RH).
-
-
Weight Measurement:
-
At regular intervals (e.g., every 24 hours for a week), remove the container and re-weigh it accurately.
-
-
Data Analysis:
-
Calculate the percentage of weight gain over time to determine the rate and extent of moisture absorption.
-
Data Presentation
Table 1: Illustrative Photodegradation Data
The following table presents hypothetical data from a photostability study to illustrate the potential light sensitivity of the compound.
| Exposure Time (hours) | Purity of Light-Exposed Sample (%) | Purity of Dark Control (%) |
| 0 | 99.8 | 99.8 |
| 4 | 98.5 | 99.7 |
| 8 | 97.1 | 99.6 |
| 12 | 95.8 | 99.6 |
| 24 | 92.3 | 99.5 |
Table 2: Illustrative Hygroscopicity Data
The following table shows example data from a moisture sensitivity study.
| Exposure Time (days) | Weight Gain (%) at 75% Relative Humidity |
| 0 | 0.0 |
| 1 | 0.2 |
| 2 | 0.4 |
| 3 | 0.6 |
| 4 | 0.8 |
| 5 | 1.0 |
| 6 | 1.2 |
| 7 | 1.4 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for photostability testing.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Purification of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1,3-dihydro-2H-benzimidazol-2-one and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The chosen solvent is too good a solvent for the compound, even at low temperatures. | - Test a range of solvents to find one in which the compound is highly soluble at high temperatures and poorly soluble at room temperature. Common solvents to test include ethanol, methanol, water, or mixtures like ethanol/water.[1][2]- Ensure the hot solution is fully saturated before cooling.- Cool the solution slowly to allow for maximum crystal formation. A rapid crash-out can trap impurities and reduce yield. |
| Product "oiling out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | - Select a solvent with a lower boiling point.- Use a larger volume of solvent to ensure the compound remains in solution at the solvent's boiling point. |
| The compound is impure. | - Attempt a preliminary purification by column chromatography before recrystallization. | |
| Colored impurities in the final product | Incomplete reaction or side reactions during synthesis. For example, incomplete reduction of the nitro-intermediate can result in colored nitro-containing impurities. | - Ensure the reduction of the nitro-intermediate is complete by monitoring the reaction with Thin Layer Chromatography (TLC).- Consider a charcoal treatment of the hot solution during recrystallization to remove colored impurities. Use activated carbon sparingly to avoid adsorbing the desired product.- Column chromatography using a silica gel stationary phase and a suitable eluent (e.g., ethyl acetate/hexane) can be effective in separating colored impurities.[3] |
| Multiple spots on TLC after purification | The chosen purification method was not effective in separating all impurities. | - Optimize the mobile phase for TLC to achieve better separation of the spots. This optimized mobile phase can often be adapted for column chromatography.- Consider a different purification technique. If recrystallization failed, try column chromatography, and vice-versa. For closely related impurities, High-Performance Liquid Chromatography (HPLC) may be necessary.[4][5] |
| Broad or unexpected peaks in NMR spectrum | Residual solvent from purification. | - Dry the sample under high vacuum for an extended period.- The presence of common laboratory solvents can be identified by their characteristic chemical shifts.[6][7] |
| Presence of paramagnetic impurities. | - If the final product was synthesized using a metal catalyst (e.g., Raney Nickel, Pd/C), traces of the metal may remain.[8][9] Filter the product solution through a pad of celite before final crystallization or precipitation. | |
| The compound is degrading. | - Benzimidazole derivatives can be sensitive to light and air.[10] Store the purified compound in a cool, dark place under an inert atmosphere. | |
| Poor separation during column chromatography | Incorrect mobile phase composition. | - Systematically vary the polarity of the eluent. A common starting point for benzimidazolone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3]- Monitor the separation using TLC with different solvent systems to find the optimal conditions before running the column. |
| Column overloading. | - Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is a widely used method for the purification of solid this compound. A common solvent for recrystallization of related precursors is ethanol.[8] Experimentation with different solvents such as methanol, water, or mixtures like ethanol/water is recommended to find the optimal conditions for your specific product.[1][11]
Q2: My purified product is still showing a faint yellow color. What could be the cause and how can I remove it?
A2: A yellow tint can indicate the presence of residual nitro-aromatic impurities from an incomplete reduction step. It could also be due to oxidation of the amino group. To remove the color, you can try treating a hot solution of your compound with a small amount of activated charcoal before filtering and allowing it to crystallize. Be aware that using too much charcoal can lead to a loss of your desired product. If the color persists, column chromatography is a more effective method for separating these types of impurities.[3]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of your column chromatography.[3] Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent. Combine the fractions that contain only the pure product.
Q4: What are some common impurities I might expect from the synthesis of this compound via reduction of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one?
A4: Besides the unreacted starting material, potential side products from the reduction of aromatic nitro compounds can include hydroxylamines and azo compounds, though these are less common with catalytic hydrogenation.[12] Incomplete reduction is a primary concern, leading to residual 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in your final product.
Q5: What analytical techniques are best for assessing the final purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of your final compound.[4][5][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and can also reveal the presence of impurities.[14] Mass spectrometry (MS) will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the crude solid product by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of a this compound Derivative
Objective: To purify a crude reaction mixture containing a derivative of this compound.
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and n-hexane)[3]
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed column without air bubbles. Add a layer of sand on top of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate, developing the plate, and visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound and its derivatives.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Benzimidazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. 5-Aminobenzimidazole | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing inconsistent experimental results with 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For short to medium-term storage, it is recommended to keep the solid compound at room temperature (20-25°C) in a tightly sealed, opaque container to protect it from light.[1] For long-term storage, refrigeration at 2-8°C is advisable.[1] The compound should be stored in a dry, well-ventilated area away from heat and strong oxidizing agents.[1]
Q2: How should I prepare stock solutions of this compound?
Due to its potential for degradation in solution, it is highly recommended to prepare stock solutions fresh for each experiment.[1] High-purity, anhydrous dimethyl sulfoxide (DMSO) is a common solvent for creating initial stock solutions. For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is minimized (typically <0.1%) to avoid solvent-induced artifacts in your assays.
Q3: What are the known degradation pathways for this compound?
This compound is susceptible to several degradation pathways:
-
Oxidation: The amino group is a potential site for oxidation, which can lead to the formation of colored impurities.[1]
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions may lead to the opening of the imidazole ring.[1]
-
Photolysis: Benzimidazole derivatives can be sensitive to light. It is recommended to handle the compound and its solutions with protection from light.[1]
Q4: I am observing a change in the physical appearance of the solid compound (e.g., color change, clumping). What could be the cause?
Changes in the physical appearance of the solid are often indicative of degradation due to exposure to light, moisture, or elevated temperatures.[1] Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry place. For long-term storage, consider using a desiccated environment and an inert atmosphere (e.g., argon or nitrogen).[1]
Troubleshooting Inconsistent Experimental Results
Inconsistent experimental outcomes can be a significant challenge. This section provides a systematic approach to troubleshooting common issues encountered with this compound.
Issue 1: Variability in Biological Assay Results (e.g., IC50 values)
Inconsistent IC50 values are a frequent problem in drug discovery and can stem from multiple sources.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions for each experiment. If storage is unavoidable, store aliquots at -20°C or -80°C and protect from light. Conduct a preliminary stability study of the compound in your specific assay buffer.[1] |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and growth phase. Ensure consistent media composition, temperature, and CO2 levels.[2] |
| Assay Interference | The compound may interfere with the assay readout (e.g., colorimetric or fluorescent signals). Run proper controls, including the compound with assay reagents in the absence of cells, to check for interference.[2] |
| Inaccurate Pipetting/Dilutions | Calibrate pipettes regularly. Prepare serial dilutions carefully and use a consistent dilution scheme. |
| Data Analysis Errors | Use a consistent method for IC50 calculation, such as a four-parameter logistic model. Ensure proper background subtraction and normalization of your data.[2] |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
Issue 2: Poor or Inconsistent Solubility
Difficulty in dissolving the compound can lead to inaccurate concentrations and unreliable results.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Degradation or Impurity | If the compound has been stored for a long time or under suboptimal conditions, it may have degraded. Consider obtaining a fresh batch or repurifying the existing stock. |
| Incorrect Solvent or Impure Solvent | Ensure the use of high-purity, anhydrous solvents. Refer to the solubility data table below for appropriate solvents. |
| Precipitation in Aqueous Solutions | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate if its solubility limit is exceeded. Use a higher initial stock concentration in DMSO and a larger dilution factor, or consider using a surfactant or co-solvent if compatible with your assay. |
Physicochemical Data
Solubility Profile
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble[3] |
| Methanol | Soluble[3] |
| Glacial Acetic Acid | Sparingly Soluble[3] |
| Chloroform | Very Slightly Soluble[3] |
| Water | Practically Insoluble[3] |
Thermal Stability
Direct thermal stability data for this compound is limited. However, studies on its nitro-derivatives have shown high thermal stability, with the decomposition of a trinitro-derivative not commencing until 315°C.[1] It is important to note that the thermal stability of the parent compound may differ.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Storage: For immediate use, proceed with dilutions. For short-term storage, store the stock solution at -20°C, protected from light. It is highly recommended to prepare fresh solutions for each experiment.
Protocol 2: General Cell Viability (MTT) Assay
This protocol is adapted from methods used for evaluating the anticancer effects of benzimidazole derivatives.[4][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control. Incubate the plate for 48 to 72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]
Experimental Workflow for MTT Assay
Caption: A generalized workflow for a cell viability MTT assay.
Protocol 3: Basic Photostability Assessment
This protocol provides a basic framework to assess the light sensitivity of the compound in a specific solvent.
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).[1]
-
Aliquotting: Divide the solution into two portions. Transfer one portion to a chemically inert, transparent container (e.g., a quartz cuvette or glass vial) for light exposure. Transfer the other portion to an identical container and wrap it completely in aluminum foil to serve as a dark control.[1]
-
Light Exposure: Place both containers under a consistent light source (e.g., a UV lamp or direct sunlight) for a defined period (e.g., 1, 4, 8, and 24 hours).
-
Analysis: At each time point, analyze an aliquot from both the light-exposed and dark control samples using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the light-exposed samples to the dark control. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the light-exposed sample indicate photolability.
Potential Signaling Pathway Involvement
Benzimidazole derivatives are known to interact with various signaling pathways, making them attractive scaffolds in drug discovery. One notable target for some benzimidazole-based compounds is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[6] Inhibition of the FGFR signaling pathway can disrupt downstream cascades involved in cell proliferation, survival, and angiogenesis.
Simplified FGFR Signaling Pathway
Caption: A simplified diagram of the FGFR signaling pathway, a potential target for benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Anticancer Activity of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Derivatives: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of various 5-Amino-1,3-dihydro-2H-benzimidazol-2-one derivatives. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of the therapeutic potential of this class of compounds.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including potent anticancer effects. The this compound core, in particular, has served as a versatile template for the development of novel anticancer agents targeting various hallmarks of cancer. These derivatives have demonstrated efficacy against a spectrum of cancer cell lines, operating through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized in the table below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2d | DLD-1 (Colon) | Not specified, but highest effect | - | - |
| MDA-MB-231 (Breast) | Not specified, but highest effect | - | - | |
| Compound 10h | BRAF WT | 1.72 | - | - |
| BRAF V600E | 2.76 | - | - | |
| Compound 172 | Various human cancer cell lines | Potent (specific values not provided) | - | - |
| Compound 2a | A549 (Lung) | 111.70 ± 6.22 | Cisplatin | Not specified |
| DLD-1 (Colon) | 185.30 ± 5.87 | Cisplatin | Not specified | |
| Compound 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| Benzimidazole-triazole hybrid 18 | A549 (Lung) | 0.63 | 5-FU | 1.69 |
| NCI-H460 (Lung) | 0.99 | 5-FU | 3.20 | |
| MCF-7 (Breast) | 1.3 | 5-FU | 2.80 | |
| MDA-MB-231 (Breast) | 0.94 | 5-FU | 0.79 | |
| Benzimidazole derivative 10 | MGC-803 (Gastric) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 |
| PC-3 (Prostate) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 | |
| MCF-7 (Breast) | 1.02 - 5.40 | 5-FU | 6.82 - 18.42 |
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in complete culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[1]
-
MTT Incubation: After the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[2]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for 24-48 hours.[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[1]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[3]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.[3][4]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the benzimidazolone derivatives for a specified period.
-
Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS.[5]
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.[5]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Experimental Workflow
The general workflow for screening and characterizing the anticancer properties of these derivatives is depicted below.
Caption: General experimental workflow for anticancer drug discovery.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Several benzimidazole derivatives have been identified as inhibitors of EGFR.
Caption: Inhibition of the EGFR signaling pathway.
BRAF Signaling Pathway
BRAF is a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK pathway. Mutations in the BRAF gene, particularly the V600E mutation, are common in various cancers. Certain 5-aminobenzimidazolone derivatives have shown inhibitory activity against both wild-type and mutated BRAF.[7]
Caption: Inhibition of the BRAF signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Some benzimidazole derivatives have been developed as inhibitors of this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1,3-dihydro-2H-benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of targeted inhibitors. This guide provides a comparative analysis of the mechanism of action of inhibitors derived from this scaffold, focusing on their roles as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Casein Kinase 1δ (CK1δ), and as foundational structures for inhibitors of CD73 and Nicotinamide N-methyltransferase (NNMT). We present supporting experimental data, detailed protocols for mechanism-of-action validation, and visual workflows to facilitate a comprehensive understanding.
I. Comparative Analysis of Inhibitor Potency
The validation of a targeted inhibitor's mechanism of action begins with a quantitative assessment of its potency and selectivity. The following tables summarize the in vitro inhibitory activities of several this compound-based or inspired inhibitors against their respective targets, alongside key alternative inhibitors.
Table 1: Comparison of FGFR Inhibitors
| Inhibitor | Target | IC50 (nM) | Compound Class |
| CH5183284/Debio 1347 | FGFR1 | 9.3 | This compound derivative |
| FGFR2 | 7.6 | ||
| FGFR3 | 22 | ||
| FGFR4 | 290 | ||
| Infigratinib (BGJ398) | FGFR1 | 0.9 | Phenyl-pyrrolidinyl-piperidine |
| FGFR2 | 1.4 | ||
| FGFR3 | 1.0 | ||
| FGFR4 | 60 | ||
| Pemigatinib (INCB054828) | FGFR1 | 0.4 | Pyrido[2,3-d]pyrimidin-7(8H)-one |
| FGFR2 | 0.5 | ||
| FGFR3 | 1.2 | ||
| FGFR4 | 30 | ||
| Erdafitinib (JNJ-42756493) | FGFR1 | 1.2 | Quinoxaline |
| FGFR2 | 2.5 | ||
| FGFR3 | 3.0 | ||
| FGFR4 | 5.7 |
IC50 values represent the half-maximal inhibitory concentration and are indicative of the inhibitor's potency. Lower values indicate higher potency.
Table 2: Comparison of CK1δ Inhibitors
| Inhibitor | Target | IC50 (nM) | Compound Class |
| Bischof-5 | CK1δ | 48 | Benzimidazole |
| IWP-2 | CK1δ | 40 (for M82F mutant) | Indazole-thiophene |
| PF-670462 | CK1δ | 14 | Piperidinyl-thiazole |
Table 3: Comparison of CD73 Inhibitors
| Inhibitor | Target | IC50 / Ki | Compound Class | Mechanism of Action |
| AB680 (Quemliclustat) | CD73 | Ki: 4.9 pM | Small Molecule | Reversible, competitive inhibitor |
| MEDI9447 (Oleclumab) | CD73 | - | Monoclonal Antibody | Non-competitive, induces internalization |
While potent CD73 inhibitors have been developed, those with extensive public data are not direct derivatives of the this compound scaffold, which often serves as a starting point in their discovery.
Table 4: Comparison of NNMT Inhibitors
| Inhibitor | Target | IC50 / EC50 | Compound Class | Mechanism of Action |
| 5-amino-1MQ | NNMT | IC50: ~1 µM | Methylquinolinium | Inhibits NNMT, leading to increased NAD+ |
5-amino-1MQ is a well-characterized NNMT inhibitor, representing a class of compounds where the aminobenzimidazole scaffold can be a bioisosteric starting point.
II. Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the experimental workflows used for inhibitor validation is crucial for a clear understanding of the mechanism of action.
III. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of an inhibitor's mechanism of action.
1. Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the in vitro IC50 value of an inhibitor against a purified kinase.
-
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate peptide. A europium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate are used. When the substrate is phosphorylated, the binding of the antibody brings the europium and the fluorescent label into close proximity, resulting in a FRET signal.
-
Materials:
-
Purified recombinant kinase (e.g., FGFR1, CK1δ)
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (serially diluted)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin)
-
Stop solution/detection buffer
-
384-well microplate
-
Plate reader capable of TR-FRET detection
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing the europium-labeled antibody and streptavidin-conjugated fluorophore.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a non-linear regression model.
-
2. Western Blot for Downstream Substrate Phosphorylation
-
Objective: To assess the inhibitor's effect on the phosphorylation of a downstream substrate in a cellular context.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. The phosphorylation status of a target protein is assessed using a phospho-specific antibody.
-
Materials:
-
Target-expressing cancer cell line (e.g., FGFR-amplified cell line)
-
Cell culture medium and supplements
-
Test inhibitor
-
Stimulating ligand (if required, e.g., FGF2 for FGFR)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for target and loading control, e.g., p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor for a predetermined time.
-
If necessary, stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.
-
3. Cell Viability Assay (MTS Assay)
-
Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: The MTS assay is a colorimetric method that measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test inhibitor
-
96-well plates
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
This guide provides a framework for the validation and comparative analysis of this compound-based inhibitors. A thorough understanding of their mechanism of action, supported by robust experimental data, is paramount for their successful development as targeted therapeutics.
Comparing the efficacy of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one derivatives to existing kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative overview of the efficacy of 5-amino-1,3-dihydro-2H-benzimidazol-2-one and related amino-benzimidazole derivatives against several key kinase targets. The data presented herein is compiled from various studies to offer a benchmark against existing kinase inhibitors, supported by detailed experimental methodologies and visualizations of relevant signaling pathways.
Data Presentation: Comparative Efficacy of Amino-Benzimidazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of various amino-benzimidazole derivatives against their respective kinase targets. For context, the efficacy of established, commercially available kinase inhibitors is also provided.
Table 1: Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) by 5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one Derivatives
| Compound | Target Kinase | IC50 (µM) | Comparator Compound | Comparator IC50 (nM) |
| 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one[1] | FGFR1 | 0.32 | PD173074 | 21.5 - 25 |
| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one[1] | FGFR1 | 0.63 | PD173074 | 21.5 - 25 |
| Lead Compound[1] | FGFR1 | 3.5 | PD173074 | 21.5 - 25 |
Table 2: Inhibition of Casein Kinase 1 Delta (CK1δ) by 2-Amidobenzimidazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Comparator Compound | Comparator IC50 (nM) |
| 2-Amidobenzimidazole Derivative (R=CN)[2] | CK1δ | 98.6 | PF-670462 | 14 |
| 2-Amidobenzimidazole Derivative (R=Cl) | CK1δ | 1800 | PF-670462 | 14 |
| 2-Amidobenzimidazole Derivative (R=Me) | CK1δ | 14600 | PF-670462 | 14 |
Table 3: Inhibition of IκB Kinase ε (IKKε) and TANK-binding kinase 1 (TBK1) by an Aminobenzimidazole Derivative
| Compound | Target Kinase | IC50 (µM) | Comparator Compound | Comparator IC50 (µM) |
| Aminobenzimidazole Tethered Thioxoquinazolin-4-one Sa | IKKε | 3.774 | Amlexanox | ~2 |
| Aminobenzimidazole Tethered Thioxoquinazolin-4-one Sa | TBK1 | 6.224 | Amlexanox | ~2 |
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM). Prepare a "no inhibitor" control using only DMSO.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the diluted test compounds or DMSO control to the appropriate wells.
-
Add the purified kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the discussed benzimidazole derivatives and a typical experimental workflow.
Caption: Simplified FGFR signaling pathway.
Caption: IKK/TBK-1 signaling pathway.
Caption: Overview of CK1δ signaling roles.
Caption: General workflow for kinase inhibition assay.
References
Cross-Validation of Biological Assays for Novel Benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of biological assay results for a selection of novel benzimidazole compounds, comparing their performance against established alternatives. The data presented is collated from recent studies to offer an objective overview of their potential as therapeutic agents. Detailed experimental protocols for key assays are provided to support the reproducibility of the findings.
Data Presentation
The following tables summarize the quantitative data from various biological assays, offering a clear comparison of the efficacy of different novel benzimidazole compounds.
Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzimidazole Derivative (Compound 5) | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 | [1] |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 | [1] | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 | [1] | |
| Flubendazole | AsPC-1 | Pancreatic Cancer | 0.01 - 3.26 | [2] |
| BxPC-3 | Pancreatic Cancer | 0.01 - 3.26 | [2] | |
| HT-29 | Colorectal Cancer | 0.01 - 1.26 | [2] | |
| Mebendazole | Ovarian Cancer, Non-small cell lung cancer | - | Nanomolar to low micromolar | [3] |
| Albendazole | Prostate cancer, breast cancer, leukemia | - | 0.1 - 10 | [3] |
| Compound 4f (NSC: 761982/1) | Leukemia, melanoma, ovarian, prostate, breast, colon, CNS, and non-small cell lung cancer cells | - | - | [4] |
| Compound 5l | 60 human cancer cell lines | - | GI50: 0.43 - 7.73 | [4] |
| Compound 12n | A549, MCF-7, MKN-45 | Non-small cell lung, breast, stomach cancer | 7.3 ± 1.0, 6.1 ± 0.6, 13.4 ± 0.5 | [4] |
| Doxorubicin (Standard) | MCF-7 | Breast Adenocarcinoma | 0.5 - 2.0 | [1] |
| Cisplatin (Standard) | MCF-7 | Breast Adenocarcinoma | Generic Data | [1] |
Note: IC50 values for standard drugs are representative ranges from various literature sources and may vary depending on experimental conditions.
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Candida tropicalis | Aspergillus niger | Aspergillus flavus | Reference |
| Benzimidazole-oxadiazole hybrid 11 | 3 | - | - | - | [5] |
| Benzimidazole-triazole hybrid 12 | 12 | - | - | - | [5] |
| Hybrid bis-(imidazole)-pyridine 5a | 3.9 | - | 62.5 | 31.25 | [6] |
| Compound Series (11 compounds) | 50-400 | 6.25-400 | - | - | [7] |
| Fluconazole (Standard) | 0.75 | - | - | - | [5] |
| Nystatin (Standard) | - | - | 0.48 | 0.48 | [6] |
Table 3: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound Series (11 compounds) | 12.5-400 | 12.5-400 | >800 | >800 | [7] |
| Compound 66a | 3.12 | - | 3.12 | - | [8] |
| Compound 66b | 3.12 | - | - | - | [8] |
| Chloramphenicol (Standard) | 12.50 | - | 6.25 | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure experimental reproducibility.
MTT Assay for Cytotoxicity
This protocol is used to determine the effect of novel benzimidazole compounds on the viability and proliferation of cancer cells.[1][9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in the growth medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curve.[1]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compounds and standard antibiotics/antifungals
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.[11]
-
Compound Dilution: Prepare serial two-fold dilutions of the benzimidazole compounds in the appropriate broth within the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be determined visually or by measuring absorbance.[13]
In Vitro Egg Hatch Assay (EHA) for Anthelmintic Activity
This assay evaluates the ovicidal activity of the compounds against parasitic nematodes.[14][15]
Materials:
-
Helminth eggs (e.g., Haemonchus contortus)
-
Test compounds and a reference standard (e.g., Albendazole)
-
24-well plates
-
Incubator
-
Microscope
Procedure:
-
Egg Recovery: Recover helminth eggs from fecal samples using a flotation method.
-
Egg Suspension: Prepare a suspension of the purified eggs in a suitable buffer.
-
Exposure: In a 24-well plate, add a specific number of eggs to each well containing different concentrations of the test compound. Include negative (vehicle) and positive controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Hatch Assessment: After incubation, count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by benzimidazole compounds and a typical experimental workflow.
Figure 1: General experimental workflow for the evaluation of novel benzimidazole compounds.
Figure 2: Wnt/β-catenin signaling pathway and the inhibitory action of benzimidazole compounds.
Figure 3: EGFR signaling pathway and its inhibition by benzimidazole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Egg hatch assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs derived from 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. The objective is to present a clear overview of how structural modifications to this core scaffold influence biological activity, supported by quantitative data from experimental studies. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the benzimidazolone framework.
Comparative Analysis of Biological Activity
The this compound core is a versatile scaffold that has been explored for a range of therapeutic applications. Modifications at the 5-amino group, as well as other positions on the benzimidazole ring, have yielded compounds with significant antimicrobial, anti-diabetic, and potential anticancer activities. The following sections summarize the key findings from various SAR studies.
Antimicrobial Activity
A variety of 5-aminobenzimidazolone analogs have been synthesized and evaluated for their activity against bacterial and fungal pathogens. The nature of the substituent on the 5-amino group plays a crucial role in determining the potency and spectrum of antimicrobial activity.
Table 1: Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group at 5-Amino Position | Test Organism | MIC (µg/mL) | Reference |
| 1a | 4-Fluorobenzylidene | Staphylococcus aureus | 12.5 | [1] |
| 1b | 4-Chlorobenzylidene | Staphylococcus aureus | 6.25 | [1] |
| 1c | 4-Bromobenzylidene | Staphylococcus aureus | 6.25 | [1] |
| 1d | 4-Nitrobenzylidene | Staphylococcus aureus | 3.12 | [1] |
| 2a | 4-Fluorobenzylidene | Escherichia coli | 25 | [1] |
| 2b | 4-Chlorobenzylidene | Escherichia coli | 12.5 | [1] |
| 2c | 4-Bromobenzylidene | Escherichia coli | 12.5 | [1] |
| 2d | 4-Nitrobenzylidene | Escherichia coli | 6.25 | [1] |
| 3a | 4-Fluorobenzylidene | Candida albicans | 50 | [1] |
| 3b | 4-Chlorobenzylidene | Candida albicans | 25 | [1] |
| 3c | 4-Bromobenzylidene | Candida albicans | 25 | [1] |
| 3d | 4-Nitrobenzylidene | Candida albicans | 12.5 | [1] |
SAR Insights: The data in Table 1 suggests that for the 5-(arylideneamino) derivatives, the presence of an electron-withdrawing group on the phenyl ring enhances antimicrobial activity. The 4-nitro substituted analog (1d , 2d , 3d ) consistently demonstrated the lowest Minimum Inhibitory Concentration (MIC) against all tested strains, indicating the most potent activity. Halogen substituents also conferred good activity, with chloro and bromo analogs showing comparable or slightly better activity than the fluoro analog.
Anti-Diabetic Activity: α-Glucosidase Inhibition
Derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol, which can be synthesized from this compound, have been investigated as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients.
Table 2: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Analogs
| Compound ID | R-Group on Benzylidene Moiety | IC50 (µM) | Reference |
| 4a | 4-Hydroxy | 11.84 ± 0.26 | [2][3] |
| 4b | 2,4-Dihydroxy | 0.64 ± 0.05 | [2][3] |
| 4c | 4-Chloro | 9.84 ± 0.08 | [2][3] |
| 4d | 4-Nitro | 5.34 ± 0.16 | [2][3] |
| 4e | 3,4-Dimethoxy | 8.62 ± 0.19 | [2][3] |
| Acarbose (Standard) | - | 873.34 ± 1.21 | [2][3] |
SAR Insights: The results in Table 2 clearly indicate that the substitution pattern on the arylideneamino moiety significantly influences the α-glucosidase inhibitory activity. The presence of hydroxyl groups appears to be particularly beneficial, with the 2,4-dihydroxy substituted analog (4b ) exhibiting exceptionally potent inhibition, far exceeding that of the standard drug, acarbose. A nitro group at the 4-position (4d ) also conferred strong inhibitory activity.
Experimental Protocols
General Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols
This procedure describes the synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which have shown significant α-glucosidase inhibitory activity.[2]
-
Synthesis of 5-nitro-1H-benzo[d]imidazole-2-thiol: 1H-benzo[d]imidazole-2-thiol is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1H-benzo[d]imidazole-2-thiol.
-
Reduction of the nitro group: The 5-nitro-1H-benzo[d]imidazole-2-thiol is then reduced to 5-amino-1H-benzo[d]imidazole-2-thiol using a reducing agent such as stannous chloride (SnCl2) in an acidic medium.
-
Condensation with aromatic aldehydes: The final step involves the condensation of 5-amino-1H-benzo[d]imidazole-2-thiol with various substituted aromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the target 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.
In Vitro α-Glucosidase Inhibition Assay
The following is a general protocol for determining the α-glucosidase inhibitory activity of the synthesized compounds.[4][5][6]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme solution for a specific period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture. The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
α-Glucosidase Inhibition and its Role in Glucose Metabolism
α-Glucosidase inhibitors act in the small intestine to delay the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition by 5-aminobenzimidazolone analogs.
Experimental Workflow for Synthesis and Screening
The general workflow for the synthesis and biological evaluation of this compound analogs involves a multi-step process from chemical synthesis to activity assessment.
Caption: General workflow for SAR studies of 5-aminobenzimidazolone analogs.
Potential Involvement in Protein Kinase C Iota (PKC-ι) Signaling
Some benzimidazole derivatives have been investigated as kinase inhibitors. Protein Kinase C iota (PKC-ι) is an oncogene implicated in various cancers. While direct inhibition by 5-aminobenzimidazolone analogs is an area of ongoing research, the PKC-ι signaling pathway represents a potential target for such compounds.
Caption: Potential inhibition of the PKC-ι signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
In vivo validation of antitumor activity of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one derivatives in xenograft models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of two prominent benzimidazole derivatives, RAF265 (CHIR-265) and Debio 1347 (CH5183284) , in established xenograft models. While structurally related to the 5-Amino-1,3-dihydro-2H-benzimidazol-2-one scaffold, these compounds have been selected for this comparison due to the availability of published in vivo efficacy data, offering valuable insights for researchers in oncology drug discovery.
Introduction
Benzimidazole derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous anticancer agents. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, including key kinases involved in oncogenic signaling. This guide focuses on the preclinical validation of two such derivatives, RAF265 and Debio 1347, which have demonstrated significant antitumor effects in vivo. These compounds target distinct but critical signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the Fibroblast Growth Factor Receptor (FGFR) pathway, respectively. Both pathways are frequently dysregulated in human cancers, making them attractive targets for therapeutic intervention.
Comparative In Vivo Efficacy
The antitumor activities of RAF265 and Debio 1347 have been evaluated in various human tumor xenograft models. The following tables summarize the quantitative data from these preclinical studies, providing a basis for comparison of their potency and spectrum of activity.
Table 1: In Vivo Antitumor Activity of RAF265 in a Human Colorectal Carcinoma Xenograft Model
| Compound | Cancer Model | Cell Line | Administration Route | Dosing Schedule | Tumor Growth Inhibition (ΔT/ΔC) | Reference |
| RAF265 | Colorectal Carcinoma Xenograft | HT29 (BRAF V600E) | Oral (p.o.) | 10 mg/kg/day | 52% | [1] |
| Oral (p.o.) | 30 mg/kg/day | 72% | [1] | |||
| Oral (p.o.) | 100 mg/kg/day | 75% | [1] |
ΔT/ΔC: A measure of antitumor efficacy, where a smaller value indicates greater inhibition of tumor growth compared to the control group.
Table 2: In Vivo Antitumor Activity of Debio 1347 in Various Human Tumor Xenograft Models
| Compound | Cancer Model | Cell Line | Genetic Alteration | Administration Route | Dosing Schedule | Outcome | Reference |
| Debio 1347 | Leukemia Xenograft | KG1 | FGFR1OP-FGFR1 fusion | Oral (p.o.) | 100 mg/kg/day | Significant antitumor activity | [2] |
| Gastric Cancer Xenograft | SNU-16 | FGFR2 amplification | Oral (p.o.) | 100 mg/kg/day | Significant antitumor activity | [2] | |
| Endometrial Cancer Xenograft | MFE-280 | FGFR2 S252W mutation | Oral (p.o.) | 100 mg/kg/day | Significant antitumor activity | [2] | |
| Bladder Cancer Xenograft | UM-UC-14 | FGFR3 S249C mutation | Oral (p.o.) | 100 mg/kg/day | Significant antitumor activity | [2] | |
| Bladder Cancer Xenograft | RT112/84 | FGFR3-TACC3 fusion | Oral (p.o.) | 100 mg/kg/day | Significant antitumor activity | [2] |
Mechanism of Action and Signaling Pathways
RAF265 and Debio 1347 exert their antitumor effects by inhibiting key kinases in cancer cell proliferation and survival pathways.
RAF265 is a multi-kinase inhibitor targeting the RAF-MEK-ERK pathway, a critical signaling cascade that regulates cell growth and division.[3][4] It shows potent activity against both wild-type and mutant forms of B-Raf, as well as c-Raf.[3] By inhibiting RAF kinases, RAF265 blocks the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in tumors with activating BRAF mutations.[4] Additionally, RAF265 inhibits VEGFR-2, which plays a crucial role in tumor angiogenesis.
Debio 1347 is a selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3.[2][5] The FGFR signaling pathway is implicated in cell proliferation, differentiation, migration, and angiogenesis.[6] Genetic alterations such as gene fusions, amplifications, or activating mutations in FGFRs can lead to constitutive activation of this pathway, driving tumor growth.[5] Debio 1347 binds to the ATP-binding site of FGFRs, blocking their kinase activity and inhibiting downstream signaling events, thereby showing potent antitumor activity in cancers with aberrant FGFR signaling.[7][8]
Experimental Protocols
The following provides a generalized methodology for the in vivo validation of antitumor agents in xenograft models, based on the protocols employed in the referenced studies.
Xenograft Tumor Model Protocol
-
Cell Line Culture: Human tumor cell lines (e.g., HT29 for RAF265; KG1, SNU-16, etc., for Debio 1347) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational compound (e.g., RAF265 or Debio 1347) is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected for analysis of target modulation (e.g., phosphorylation status of ERK for RAF265 or FGFR for Debio 1347) by methods such as Western blotting or immunohistochemistry.
Conclusion
Both RAF265 and Debio 1347, benzimidazole derivatives targeting the MAPK and FGFR pathways respectively, have demonstrated compelling antitumor activity in preclinical xenograft models. RAF265 shows dose-dependent efficacy in BRAF-mutant colorectal cancer, while Debio 1347 exhibits broad activity across various tumor types harboring FGFR genetic alterations. This comparative guide highlights the therapeutic potential of targeting these key oncogenic drivers with this privileged chemical scaffold and provides a framework for the in vivo evaluation of novel anticancer agents.
References
- 1. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. debiopharm.com [debiopharm.com]
- 6. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. debiopharm.com [debiopharm.com]
Comparative study of corrosion inhibition properties of benzimidazole derivatives
A Comparative Analysis of Benzimidazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the corrosion inhibition properties of various benzimidazole derivatives. Benzimidazole and its derivatives are recognized as highly effective corrosion inhibitors for a range of metals and alloys, particularly in acidic environments.[1][2][3][4][5] Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface to form a protective barrier against corrosive agents.[6][7] These compounds generally function as mixed-type inhibitors, impeding both the anodic and cathodic reactions of the corrosion process.[1][2][3][4][8]
Comparative Performance of Benzimidazole Derivatives
The inhibition efficiency of benzimidazole derivatives is influenced by their molecular structure, the nature of substituent groups, and the corrosive environment. The following table summarizes the performance of selected benzimidazole derivatives based on experimental data from recent studies.
| Benzimidazole Derivative | Metal | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (%) | Technique | Reference |
| 2-Mercaptobenzimidazole (MBI) | Mild Steel | 1 M HCl | 250 ppm | 303 K | 92.3 | Weight Loss | [9] |
| 2-Methylbenzimidazole | Mild Steel | 1 M HCl | 250 ppm | 303 K | 87.5 | Weight Loss | [9] |
| Benzimidazole | Mild Steel | 1 M HCl | 250 ppm | 303 K | 82.1 | Weight Loss | [9] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1.0 M HCl | 0.5 mM | 298 K | 88.2 | EIS | [5] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 0.5 mM | 298 K | 95.4 | EIS | [5] |
| 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-(phenacyl)-1-H benzimidazole (MSBP) | Carbon Steel | 1 M HCl | 10⁻³ M | 303 K | 98 | Weight Loss | [8] |
| 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)) sulfinyl)-1-(prop-2-yn-1-yl)-1H benzimidazole (MSVP) | Carbon Steel | 1 M HCl | 10⁻³ M | 303 K | 97 | Weight Loss | [8] |
| 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-vinyl-1H-benzo[d]imidazole (EMSB) | Carbon Steel | 1 M HCl | 10⁻³ M | 303 K | 93 | Weight Loss | [8] |
Note: The inhibition efficiency can vary with changes in experimental conditions.
Visualizing the Research Process
The evaluation of corrosion inhibitors follows a systematic workflow, from synthesis to electrochemical analysis. The mechanism of inhibition involves the adsorption of the derivative molecules onto the metal surface.
Caption: Workflow for the development and evaluation of benzimidazole-based corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of corrosion inhibitors.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate.
-
Coupon Preparation: Mild steel coupons of a standard dimension are abraded with silicon carbide papers of varying grades, degreased with acetone, washed with distilled water, and dried.[7]
-
Initial Weighing: The initial weight of each coupon is accurately recorded.[7]
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the benzimidazole derivative for a specified period.
-
Cleaning: After the immersion period, the coupons are removed, cleaned with a solution to remove corrosion products, washed, and dried.
-
Final Weighing: The final weight of each coupon is measured.[7]
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR = (W₁ - W₂) / (A * t), where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.[7]
-
The inhibition efficiency (η%) is calculated as: η% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[7]
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: A three-electrode cell is used, consisting of the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution for a sufficient time to allow the open-circuit potential (OCP) to stabilize.[10]
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency (η%) is calculated as: η% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100, where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[7]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion resistance and the formation of a protective film.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is allowed to reach a stable OCP in the test solution.[7]
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots. Nyquist plots show a single capacitive loop, which becomes larger with increasing inhibitor concentration, indicating increased corrosion resistance.[1]
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency (η%) is calculated as: η% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100, where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. (2014) | Hasan R. Obayes | 98 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. peacta.org [peacta.org]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
Assessing the selectivity of FGFR inhibitors derived from 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity and performance of fibroblast growth factor receptor (FGFR) inhibitors, with a focus on compounds derived from a benzimidazole core. While direct derivatives of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one with reported anti-FGFR activity are not prevalent in publicly available literature, this guide will focus on a prominent benzimidazole-containing FGFR inhibitor, CH5183284 (Debio 1347) , and compare its selectivity profile with the well-characterized pan-FGFR inhibitor, Rogaratinib .
This comparison is supported by experimental data from in vitro kinase assays and cellular proliferation studies. Detailed experimental protocols are provided to allow for replication and further investigation.
Data Presentation: Inhibitor Selectivity Profile
The following tables summarize the in vitro inhibitory activity of CH5183284 and Rogaratinib against FGFR family members and a panel of other kinases. This data is crucial for assessing the selectivity of these compounds.
Table 1: In Vitro Inhibitory Activity (IC50) against FGFR Family Kinases
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| CH5183284 (Debio 1347) | 9.3[1][2] | 7.6[1][2] | 22[1][2] | 290[1][2] |
| Rogaratinib | 1.8[3][4] | <1[3][4] | 9.2[3][4] | 1.2[3][4] |
Table 2: Kinase Selectivity Profile of CH5183284 and Rogaratinib against Other Kinases
| Kinase | CH5183284 (Debio 1347) IC50 (nM) | Rogaratinib IC50 (nM) |
| KDR (VEGFR2) | 2,100[1] | - |
| VEGFR3 | - | 130[4] |
| CSF1R | - | 166[4] |
| Tie2 | - | 1,300[4] |
Note: A higher IC50 value indicates lower potency and therefore higher selectivity for the primary target.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to aid in the design of further studies.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
ATP
-
Test compounds (e.g., CH5183284, Rogaratinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound or DMSO (vehicle control).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6][7]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6][7]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16, KMS11)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8][9]
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of FGFR and ERK Phosphorylation
This technique is used to detect the phosphorylation status of FGFR and its downstream effector ERK, providing a direct measure of the inhibitor's target engagement and pathway inhibition in a cellular context.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use BSA as the blocking agent instead of milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Mandatory Visualization
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, highlighting the key components and downstream cascades that are targeted by FGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one is crucial for maintaining a secure research environment and ensuring environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and operational clarity.
Hazard Profile and Safety Overview
This compound is classified as harmful to aquatic life with long-lasting effects.[1] It can also cause skin, eye, and respiratory tract irritation.[2] Ingestion may be harmful.[2] Therefore, proper handling and disposal are imperative to mitigate these risks.
Key Safety Data:
| Property | Value | Source |
| GHS Hazard Statement | H412: Harmful to aquatic life with long lasting effects | ECHEMI[1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. | ECHEMI[1] |
| Incompatibilities | Strong oxidizing agents, acids, acetic anhydride, acid chlorides, carbon dioxide | ChemicalBook[2] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, appropriate protective clothing, NIOSH or European Standard EN 149 approved respirator | ChemicalBook[2] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from waste generation to final disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect uncontaminated this compound powder in a dedicated, clearly labeled, and sealed container.
-
Contaminated materials such as weighing paper, gloves, and wipes should be collected in a separate, sealed container also clearly labeled as "Contaminated with this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
2. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3]
-
Ensure containers are tightly closed to prevent leakage or release of vapors.[2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
3. Disposal Procedure:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the waste containers.
4. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material and place it into a suitable, labeled disposal container.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Wash the spill area with soap and water.
-
Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
This guide provides essential safety, operational, and disposal protocols for the handling of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent potential exposure. While the specific toxicity data for this compound is limited, its classification as an aromatic amine and a benzimidazole derivative necessitates a cautious approach. The primary routes of exposure are inhalation, skin contact, and eye contact.
The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or aerosols. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a certain level of permeability.[2][3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure levels.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the compound, including unused solutions and solvent rinses, in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., glass for organic solvents).[5]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and date.[6]
Decontamination of Empty Containers:
-
Empty containers that held the compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container with a suitable solvent at least three times.
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[6]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Always confirm your institution's specific policies on empty container disposal.[6]
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[5]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, use an absorbent material to contain the spill. Work from the outside in to prevent spreading.
-
Cleanup: Wearing appropriate PPE, clean up the spill using a spill kit. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent and then soap and water.
-
Reporting: Report the spill to your supervisor and the EHS office.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualization of Handling Workflow
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
